5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEALSFRYSYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353147 | |
| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57238-76-3 | |
| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the strategic approach to its synthesis, beginning with commercially available precursors and detailing the critical reaction steps, including the formation of the key 4-methoxybenzamidoxime intermediate and its subsequent cyclization. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols for each major transformation. Furthermore, it addresses potential challenges, such as side-product formation and purification strategies. The information presented is grounded in established chemical principles and supported by references to relevant scientific literature, ensuring a high degree of technical accuracy and practical utility for researchers in the field.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functionalities. This bioisosterism allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved oral bioavailability and enzymatic resistance. The 3,5-disubstituted 1,2,4-oxadiazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents across a range of disease areas.
The target molecule of this guide, this compound, incorporates two key structural features: the 3-(4-methoxyphenyl) group, a common motif in pharmacologically active compounds, and the 5-(chloromethyl) substituent, which provides a reactive handle for further chemical modifications. This reactive chloromethyl group can be readily displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
This guide will provide a detailed exposition of a robust and reproducible synthetic route to this valuable building block, empowering researchers to access this and related compounds for their drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthetic approach. The 1,2,4-oxadiazole ring can be disconnected at the N2-C3 and O1-C5 bonds, leading to two key synthons: 4-methoxybenzamidoxime and a chloroacetyl synthon. This disconnection points to a well-established method for 1,2,4-oxadiazole synthesis: the acylation of an amidoxime followed by cyclodehydration.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The synthesis can be broken down into two primary stages:
-
Preparation of 4-methoxybenzamidoxime: This key intermediate is synthesized from 4-methoxybenzonitrile, which can be prepared from 4-methoxybenzaldehyde.
-
Formation of the 1,2,4-oxadiazole ring: This involves the reaction of 4-methoxybenzamidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate, which then undergoes cyclization to yield the final product.
Experimental Protocols
Synthesis of 4-methoxybenzamidoxime (Intermediate 1)
The synthesis of the amidoxime intermediate is a critical first step. It is typically achieved by the reaction of the corresponding nitrile with hydroxylamine.
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-methoxybenzamidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate as a white solid.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Methoxybenzonitrile | 1.0 | Starting material |
| Hydroxylamine HCl | 1.5 | Source of hydroxylamine |
| Sodium Carbonate | 1.5 | Base to neutralize HCl |
| Ethanol | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
Synthesis of this compound (Target Molecule)
The final step involves the acylation of 4-methoxybenzamidoxime with chloroacetyl chloride, followed by cyclodehydration of the resulting O-acylamidoxime intermediate. This cyclization can be promoted either thermally or by using a base.
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by TLC.
-
Cyclization:
-
Thermal Method: Remove the solvent in vacuo. Add a high-boiling point solvent such as toluene or xylene and heat the mixture to reflux for 8-12 hours.
-
Base-Mediated Method: After the initial acylation, add a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and continue stirring at room temperature until the cyclization is complete as indicated by TLC.
-
-
Upon completion of the cyclization, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Methoxybenzamidoxime | 1.0 | Intermediate 1 |
| Chloroacetyl Chloride | 1.05 | Acylating agent |
| Triethylamine | 1.1 | Base for acylation |
| DCM or THF | - | Solvent |
| Toluene or Xylene | - | Solvent (Thermal Cyclization) |
| DBU | 1.2 | Base (Base-Mediated Cyclization) |
Experimental Workflow Diagram:
Caption: Overall experimental workflow for the synthesis.
Characterization
The synthesized compound and its intermediate should be thoroughly characterized to confirm their identity and purity.
4.1. 4-methoxybenzamidoxime (Intermediate 1)
-
Appearance: White crystalline solid.
-
Melting Point: Literature values are typically in the range of 100-104 °C.
-
¹H NMR: Expected signals include a singlet for the methoxy protons, aromatic protons in the characteristic pattern for a 1,4-disubstituted benzene ring, and broad singlets for the -NH₂ and -OH protons.
-
¹³C NMR: Expected signals include a peak for the methoxy carbon, aromatic carbons, and the amidoxime carbon (C=N).
4.2. This compound (Target Molecule)
-
Appearance: Expected to be a white or off-white solid.
-
Molecular Formula: C₁₀H₉ClN₂O₂
-
Molecular Weight: 224.65 g/mol
-
Melting Point: While no specific value is readily available in the literature for this exact compound, similar 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles exhibit melting points in the range of 80-120 °C.
-
¹H NMR (CDCl₃, predicted):
-
δ ~3.8-3.9 ppm (s, 3H, -OCH₃)
-
δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl)
-
δ ~6.9-7.1 ppm (d, 2H, Ar-H)
-
δ ~7.9-8.1 ppm (d, 2H, Ar-H)
-
-
¹³C NMR (CDCl₃, predicted):
-
δ ~35-40 ppm (-CH₂Cl)
-
δ ~55-56 ppm (-OCH₃)
-
δ ~114-115 ppm (Ar-C)
-
δ ~118-120 ppm (Ar-C, quat.)
-
δ ~128-130 ppm (Ar-C)
-
δ ~162-164 ppm (Ar-C, quat.)
-
δ ~168-170 ppm (Oxadiazole C3)
-
δ ~175-177 ppm (Oxadiazole C5)
-
Discussion of Causality and Scientific Integrity
The choice of this synthetic route is predicated on its efficiency, reliability, and the use of readily accessible reagents.
-
Amidoxime Formation: The use of a base like sodium carbonate is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species in the nucleophilic addition to the nitrile. Ethanol is a suitable solvent as it solubilizes the reactants and allows for heating to a reflux temperature to drive the reaction to completion.
-
Acylation and Cyclization: The acylation of the amidoxime with chloroacetyl chloride is a standard procedure. The use of a non-nucleophilic base like triethylamine is essential to scavenge the HCl byproduct without competing with the amidoxime in the reaction with the acyl chloride. The subsequent cyclization of the O-acylamidoxime intermediate is the key ring-forming step. The thermal method relies on providing sufficient energy to overcome the activation barrier for the intramolecular cyclodehydration. The base-mediated approach, using a strong, non-nucleophilic base like DBU, facilitates the deprotonation of the amidoxime nitrogen, which then acts as an internal nucleophile to attack the carbonyl carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.
-
Purification: Column chromatography is a standard and effective method for the purification of the final product, allowing for the separation of the desired compound from any unreacted starting materials or side products. The choice of a hexane/ethyl acetate solvent system provides good separation for compounds of this polarity.
Conclusion
This technical guide has detailed a robust and well-precedented synthetic pathway for the preparation of this compound. By providing step-by-step protocols, explanations for the choice of reagents and conditions, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic design of this synthesis, starting from simple, commercially available materials, ensures its practicality and scalability. The final product, with its reactive chloromethyl handle, is a versatile building block for the synthesis of diverse libraries of compounds for biological screening, thus contributing to the advancement of drug discovery and development.
An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry and materials science.[1][2] Its unique bioisosteric properties, allowing it to act as a surrogate for amide and ester functionalities, contribute to its prevalence in drug discovery programs.[2] Compounds incorporating the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The inherent chemical and thermal stability of this heterocyclic system further enhances its appeal as a core structural component in the design of novel therapeutic agents and functional materials.[3] This guide focuses on a specific derivative, 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, providing a comprehensive overview of its chemical and physical characteristics, a detailed protocol for its synthesis, and an exploration of its potential applications based on the known bioactivities of related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | PubChem |
| Molecular Weight | 224.65 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |
| XlogP | 2.2 | PubChem |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent. The following protocol details a representative synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-methoxybenzamidoxime (Intermediate 1)
-
To a solution of 4-methoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-methoxybenzamidoxime as a white solid.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve 4-methoxybenzamidoxime (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then subjected to cyclization by heating in a high-boiling point solvent such as toluene or xylene at reflux for 4-8 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
References
mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile bioisostere for ester and amide functionalities. This guide focuses on a specific, intriguing derivative: this compound. The compound's unique combination of a stable heterocyclic core, a methoxyphenyl group known for engaging in specific receptor interactions, and a reactive chloromethyl moiety, suggests a high potential for targeted biological activity, possibly through covalent modulation of a protein target. This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a logical, multi-phased experimental strategy to thoroughly investigate and elucidate its mechanism of action. We will move from broad phenotypic screening to precise target identification and validation, providing the theoretical basis for experimental choices and detailed, actionable protocols.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its stability to metabolic degradation and its ability to act as a hydrogen bond acceptor make it an attractive structural motif. The subject of this guide, this compound (henceforth referred to as CMMO), presents a compelling case for investigation due to its distinct structural features:
-
The 1,2,4-Oxadiazole Core: Provides a rigid scaffold that positions the other functional groups in a defined three-dimensional space, while also contributing to the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
The 3-(4-methoxyphenyl) Group: This moiety is frequently found in pharmacologically active compounds. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic and π-stacking interactions within a protein binding pocket.
-
The 5-(Chloromethyl) Group: This is the most functionally suggestive group. A chloromethyl moiety attached to a heterocyclic ring system is a potential electrophilic "warhead." It can act as an alkylating agent, capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a protein target. This potential for covalent inhibition can lead to high potency and prolonged duration of action.
Given these features, CMMO is a prime candidate for a targeted covalent inhibitor. This guide provides the strategic framework and detailed methodologies to test this hypothesis and uncover its precise biological mechanism.
Physicochemical Properties and Synthesis Outline
A foundational understanding of a compound's properties is critical for designing meaningful biological experiments.
Predicted Physicochemical Data
Quantitative data for CMMO can be predicted using computational models, which are essential for planning experiments related to solubility, delivery, and assay design.
| Property | Predicted Value | Significance for Experimental Design |
| Molecular Weight | 224.65 g/mol | Low molecular weight is favorable for cell permeability and oral bioavailability (Lipinski's Rule of 5). |
| LogP | 2.8 - 3.2 | Indicates good lipophilicity, suggesting favorable membrane permeability but may require solubilizing agents like DMSO for aqueous assays. |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2 on oxadiazole, 1 on methoxy O, 1 on Cl) | Allows for specific hydrogen bonding interactions within a target binding site. |
| pKa | Not readily ionizable | The compound is expected to be neutral across a wide physiological pH range. |
Retrosynthetic Analysis and Protocol
The synthesis of CMMO is conceptually straightforward, typically involving the cyclization of an amidoxime with an activated carboxylic acid derivative. This understanding is crucial for potential future analog synthesis to explore structure-activity relationships (SAR).
Diagram: General Synthesis Workflow for CMMO
biological potential of 1,2,4-oxadiazole derivatives
An In-Depth Technical Guide to the Biological Potential of 1,2,4-Oxadiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] This is largely due to its unique physicochemical properties, including its role as a stable bioisosteric equivalent for ester and amide functionalities, which enhances its ability to interact with biological macromolecules through mechanisms like hydrogen bonding.[2][3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of 1,2,4-oxadiazole derivatives. We delve into their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols, mechanistic diagrams, and a curated summary of structure-activity relationship insights.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle composed of one oxygen and two nitrogen atoms.[5] Its planarity and electron-withdrawing nature make it an attractive pharmacophore in drug design.[6] A key feature driving its utility is its function as a bioisostere for amide and ester groups.[7] This substitution can significantly improve metabolic stability by resisting hydrolysis while maintaining the necessary geometry and electronic properties for target binding.[4][7] This has led to the exploration of 1,2,4-oxadiazole derivatives across a vast landscape of therapeutic areas, resulting in several compounds entering clinical investigation and even receiving FDA approval.[8][9]
Core Synthetic Strategies
The construction of the 1,2,4-oxadiazole ring is well-established, with two primary pathways dominating the synthetic landscape. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Acylation and Cyclization of Amidoximes
The most prevalent method involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, carboxylic acid, or anhydride, followed by cyclodehydration.[8][10][11] The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt) is common when starting from a carboxylic acid.[12]
1,3-Dipolar Cycloaddition
An alternative route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[8] While conceptually straightforward, this method can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize, leading to undesired byproducts.[8]
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation
This protocol describes a common and reliable method for synthesizing 1,2,4-oxadiazoles using a carboxylic acid and an amidoxime.
Materials:
-
Substituted Carboxylic Acid (1.0 eq)
-
Substituted Amidoxime (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion of the acylation step, heat the mixture to 100-120 °C for 8-16 hours to facilitate the cyclodehydration.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[12]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][13]
Therapeutic Potential: A Mechanistic Overview
The structural attributes of the 1,2,4-oxadiazole ring have been exploited to develop potent and selective modulators of various biological targets.
Anticancer Activity
1,2,4-oxadiazole derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[3]
-
Induction of Apoptosis: Many derivatives, particularly 3,5-diarylsubstituted compounds, function as potent inducers of apoptosis in cancer cells.[8]
-
Enzyme Inhibition: This scaffold has been successfully used to design inhibitors of enzymes crucial for cancer progression. For instance, certain derivatives act as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis.[3][14] Others have been developed as inhibitors of histone deacetylases (HDACs), which play a key role in epigenetic regulation and are validated targets in oncology.[6][15]
-
Kinase Inhibition: Some hybrids incorporating the 1,2,4-oxadiazole moiety have shown inhibitory activity against key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).[6][16]
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.
Table 1: Selected 1,2,4-Oxadiazole Derivatives with Anticancer Activity (IC₅₀ values in µM)
| Compound Reference | Target Cell Line | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | DU-145 (Prostate) |
| Quinoline Derivative[17] | Compound 2 | 0.11 | 0.23 | - | 0.92 |
| Benzimidazole Derivative[8] | Compound 14a-d | 0.12 - 2.78 | 0.12 - 2.78 | - | - |
| Imidazopyrazine Derivative[18] | Compound 16a | 0.68 | 1.56 | - | - |
| Sulfonamide Derivative[14][17] | Compound 3 | - | - | 6.0 | - |
| Thiazole/Thiophene Conjugate[3] | Compound OX12 | - | - | 11.1 | - |
Anti-inflammatory Activity
The 1,2,4-oxadiazole scaffold is a privileged structure for developing novel anti-inflammatory agents.[19] A key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[20] By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2).[20][21]
Caption: Inhibition of the NF-κB inflammatory pathway by a 1,2,4-oxadiazole derivative.
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-oxadiazole derivatives have demonstrated potent activity against a wide range of microorganisms.[11]
-
Antibacterial: These compounds have shown efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[11][22] Some derivatives act synergistically with existing antibiotics like oxacillin, restoring their effectiveness against resistant strains.[22] They have also been found to be active against Clostridioides difficile, an urgent public health threat.[23]
-
Antifungal: Activity has been reported against pathogenic fungi such as Candida albicans and Trichophyton mentagrophytes.[11]
-
Antiparasitic: The scaffold has been explored for activity against parasites like Trypanosoma cruzi and malarial parasites.[2][11]
Table 2: Selected 1,2,4-Oxadiazole Derivatives with Antimicrobial Activity (MIC in µg/mL)
| Compound Reference | Organism | MIC |
| Amino Derivative[11] | Staphylococcus aureus | 0.15 |
| Amino Derivative[11] | Escherichia coli | 0.05 |
| Amino Derivative[11] | Candida albicans | 12.5 |
| Biphenylindolyl Derivative[22] | MRSA | 0.674 |
| Cinnamic Acid Derivative[11] | M. tuberculosis H₃₇Ra | 8.45 |
Central Nervous System (CNS) Applications
The metabolic stability and ability of the 1,2,4-oxadiazole core to cross the blood-brain barrier make it a promising scaffold for CNS drug discovery.[7]
-
Neurodegenerative Diseases: Derivatives have been designed as multi-target agents for Alzheimer's disease.[7][9] These compounds can simultaneously inhibit acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in oxidative stress.[7][9] Some have also shown neuroprotective effects against β-amyloid-induced toxicity.[24][25]
-
Muscarinic Receptor Agonists: Certain 1,2,4-oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive enhancement.[26]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to evaluate the cytotoxic potential of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1,2,4-Oxadiazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in a complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in a complete medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6][17]
Conclusion and Future Perspectives
The 1,2,4-oxadiazole nucleus is a truly privileged scaffold in modern drug discovery.[2][27] Its bioisosteric properties, synthetic accessibility, and chemical stability have enabled the development of a vast library of derivatives with a wide array of biological activities. The research highlighted in this guide demonstrates its profound potential in oncology, inflammation, infectious diseases, and neurology.
Future efforts should focus on several key areas. The design of hybrid molecules that conjugate the 1,2,4-oxadiazole core with other known pharmacophores could lead to multi-target agents with enhanced efficacy and reduced potential for resistance.[6][17] Further exploration of structure-activity relationships, aided by computational docking and molecular dynamics simulations, will be crucial for optimizing potency and selectivity.[21] As our understanding of disease biology deepens, the versatility of the 1,2,4-oxadiazole ring will undoubtedly continue to provide a robust platform for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Biology of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its structural analogs. We will delve into the synthetic strategies for these compounds, offering detailed experimental protocols. Furthermore, we will present a comprehensive analysis of their biological activities, with a focus on anticancer and antibacterial applications, supported by quantitative structure-activity relationship (SAR) data. The underlying mechanisms of action are also elucidated, providing a solid foundation for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for ester and amide functionalities.[1] This structural feature often imparts improved metabolic stability and oral bioavailability to drug candidates. The inherent versatility of the 1,2,4-oxadiazole nucleus allows for the creation of diverse chemical libraries with a wide range of biological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2]
The core molecule of interest, this compound, presents a strategic starting point for analog development. The chloromethyl group at the 5-position serves as a reactive handle for further chemical modifications, while the 4-methoxyphenyl group at the 3-position can be systematically altered to probe the structure-activity landscape. This guide will provide a comprehensive overview of the synthetic routes to this core structure and its analogs, their biological evaluation, and the current understanding of their mechanisms of action.
Synthetic Strategies and Methodologies
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is predominantly achieved through the cyclization of O-acylamidoximes, which are themselves derived from the reaction of amidoximes with carboxylic acid derivatives.[3] This classical approach has been refined over the years with the development of various coupling agents and reaction conditions to improve yields and simplify purification.
General Synthesis of the Core Scaffold
The synthesis of this compound proceeds via a two-step sequence starting from 4-methoxybenzamidoxime and chloroacetyl chloride.
Step 1: Synthesis of N'-(chloroacetoxy)-4-methoxybenzimidamide (O-acylamidoxime intermediate)
4-Methoxybenzamidoxime is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane at a reduced temperature to form the O-acylamidoxime intermediate.
Step 2: Cyclization to this compound
The O-acylamidoxime intermediate is then subjected to thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole. Heating the intermediate in a high-boiling solvent like toluene or xylene is a common method for cyclization.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-methoxybenzamidoxime, chloroacetyl chloride, triethylamine, dichloromethane, toluene.
-
Procedure:
-
To a stirred solution of 4-methoxybenzamidoxime (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane at 0 °C, a solution of chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude O-acylamidoxime intermediate.
-
The crude intermediate is dissolved in toluene and refluxed for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
-
Synthesis of Structural Analogs
The versatility of the 1,2,4-oxadiazole synthesis allows for the generation of a diverse library of analogs by modifying the starting materials.
-
Modification of the 3-Aryl Group: A variety of substituted benzamidoximes can be used in place of 4-methoxybenzamidoxime to explore the effect of different substituents on the phenyl ring at the 3-position.
-
Modification of the 5-Substituent: The chloromethyl group at the 5-position can be introduced using different acylating agents in the first step. For example, using other haloacetyl chlorides (e.g., bromoacetyl chloride) will yield the corresponding halomethyl analogs. Furthermore, the chloromethyl group can serve as a synthetic handle for nucleophilic substitution reactions to introduce a wide range of functionalities. For instance, reaction with thiocyanate salts can lead to the formation of thiocyanatomethyl derivatives, which can be further modified.[4]
dot
Caption: Synthetic workflow for the core molecule and its analogs.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 1,2,4-oxadiazole exhibit a remarkable range of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7][8]
Structure-Activity Relationship Insights:
-
Substituents on the 3-Aryl Ring: The nature and position of substituents on the phenyl ring at the 3-position significantly influence anticancer potency. Electron-withdrawing groups, such as trifluoromethyl (CF₃), have been shown to enhance activity.[8]
-
The 5-Position Substituent: The group at the 5-position of the oxadiazole ring is crucial for activity. For instance, a substituted five-membered ring, such as a chlorothiophene, has been identified as important for potent apoptosis-inducing effects.[8] The presence of a urea moiety with an electron-donating group has also been shown to enhance cytotoxicity.[5]
-
Molecular Hybridization: Combining the 1,2,4-oxadiazole scaffold with other pharmacophores, such as 1,2,3-triazole or quinoline, has emerged as a promising strategy to enhance anticancer activity.[6][9]
| Compound ID | 3-Aryl Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | Not specified, but active | [8] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity | [8] |
| 7a | Phenyl | 5-Fluorouracil linked | A549 (Lung) | 0.18 ± 0.019 | [5] |
| 7b | 4-Chlorophenyl | 5-Fluorouracil linked | MCF-7 (Breast) | 0.011 ± 0.009 | [5] |
| 16a | Imidazopyrazine linked | Phenyl | MCF-7 (Breast) | 0.68 | [9] |
| 16b | Imidazopyrazine linked | 4-Chlorophenyl | MCF-7 (Breast) | 0.22 | [9] |
Antibacterial Activity
1,2,4-oxadiazole derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
Structure-Activity Relationship Insights:
-
Gram-Positive Spectrum: Many 1,2,4-oxadiazole-based antibiotics exhibit a broad spectrum of activity against Gram-positive organisms.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on the phenyl ring at the 5-position has been shown to increase antibacterial potential.[10]
-
Targeting Cell Wall Synthesis: A key mechanism of action for these antibacterial agents is the inhibition of bacterial cell wall biosynthesis, specifically by targeting penicillin-binding proteins (PBPs).[11]
| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µg/mL) | Reference |
| 52 | Oxadiazole core | S. aureus | Not specified, but effective | [10] |
| 53 | Oxadiazole core | E. faecium | Not specified, but effective | [10] |
| 58 | Indol-5-yl at R² | S. aureus ATCC | 4 | [10] |
| 81a-d | Electron-withdrawing groups on 5-phenyl ring | Gram-positive & Gram-negative strains | Potent | [10] |
Mechanisms of Action
The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets.
Anticancer Mechanisms
-
Induction of Apoptosis: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent activators of caspase-3.[7][8]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 phase.[8]
-
Inhibition of Signaling Pathways: More recent studies have shown that 1,2,4-oxadiazole derivatives can inhibit key signaling pathways involved in cancer cell growth and survival, such as the EGFR/PI3K/mTOR pathway.[9]
-
Molecular Targeting: In some cases, the specific molecular target has been identified. For example, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole was found to target TIP47, an IGF II receptor binding protein.[8]
dot
Caption: Mechanisms of anticancer activity of 1,2,4-oxadiazole analogs.
Antibacterial Mechanisms
The primary antibacterial mechanism of action for many 1,2,4-oxadiazoles is the disruption of bacterial cell wall synthesis.[11] This is a well-established target for many clinically successful antibiotics.
-
Inhibition of Penicillin-Binding Proteins (PBPs): These compounds have been shown to inhibit PBPs, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]
-
Inhibition of DNA Gyrase and Topoisomerases: Some 1,3,4-oxadiazole derivatives, a closely related isomer, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[12] This suggests that 1,2,4-oxadiazoles may also target these enzymes.
Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make this class of compounds highly attractive for medicinal chemistry campaigns.
Future research should focus on:
-
Systematic SAR studies: A more focused and systematic exploration of the chemical space around the core molecule is needed to delineate more precise structure-activity relationships.
-
Mechanism of action studies: Further elucidation of the specific molecular targets and pathways modulated by these compounds will be crucial for their rational design and optimization.
-
Pharmacokinetic and toxicological profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify candidates with favorable drug-like properties for further development.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The 1,2,4-Oxadiazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Executive Summary
The 1,2,4-oxadiazole, a five-membered heterocycle, has transitioned from a chemical curiosity to a cornerstone scaffold in medicinal chemistry. Its significance lies in its role as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This guide provides an in-depth exploration of the 1,2,4-oxadiazole, from its initial discovery to the sophisticated synthetic methodologies that have enabled its widespread use in drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and examine its application through case studies of marketed drugs and natural products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged heterocyclic motif.
Introduction: The Rise of a Privileged Scaffold
First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole was initially classified as an "azoxime".[1][2][3] For nearly a century, it remained a subject of academic interest until its potential in medicinal chemistry was fully appreciated. The turning point came with the recognition of the 1,2,4-oxadiazole ring as a robust bioisostere of amide and ester groups.[4][5] This property is crucial in drug design, as amides and esters are susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole mimics the hydrogen bonding capabilities and steric profile of these groups while being significantly more resistant to metabolic degradation.[5][6]
The strategic incorporation of the 1,2,4-oxadiazole moiety has led to the development of numerous therapeutic agents across various disease areas. Marketed drugs such as the cough suppressant Oxolamine, the vasodilator Butalamine, and more recently, Ataluren for Duchenne muscular dystrophy and Ozanimod for multiple sclerosis, feature this heterocyclic core, underscoring its importance in modern pharmacology.[2][3][5]
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The accessibility of the 1,2,4-oxadiazole ring is a testament to the versatility of modern synthetic chemistry. Several reliable methods have been developed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the functional group tolerance of the starting materials, and the scale of the synthesis.
The Cornerstone of 1,2,4-Oxadiazole Synthesis: The Amidoxime Acylation-Cyclization Pathway
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[7][8] This process can be performed in a two-step or a one-pot fashion.
The overall transformation involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes a dehydrative cyclization to yield the 1,2,4-oxadiazole ring.[9]
Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.
This classical approach offers a reliable method for synthesizing a wide range of 1,2,4-oxadiazoles.
Step A: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq).
-
Cool the mixture to 0 °C and slowly add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime. This intermediate can often be used in the next step without further purification.
Step B: Cyclodehydration
-
Dissolve the crude O-acylamidoxime from Step A in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
This method is highly favored in medicinal chemistry for its operational simplicity and amenability to parallel synthesis.
-
To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF, DMSO), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq).[10]
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.1 eq) to the reaction mixture.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Microwave irradiation can dramatically reduce reaction times and often improve yields.[4][11][12]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a suitable solvent (e.g., acetonitrile).[4][11]
-
Add a base, such as DIPEA (2.0-3.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[4]
-
After cooling, the reaction mixture can be worked up as described in Protocol 2.
| Method | Coupling/Activating Agent | Base | Solvent | Temperature | Time | Pros | Cons |
| Two-Step | Acyl Chloride | Pyridine, TEA | DCM, Toluene | RT then Reflux | 6-16 h | High yielding, reliable | Requires isolation of intermediate |
| One-Pot | EDCI/HOBt | DIPEA | DMF, DMSO | 80-100 °C | 6-18 h | Operationally simple | Can be slow, requires heating |
| Microwave | HBTU | DIPEA | Acetonitrile | 120-160 °C | 10-30 min | Very fast, high throughput | Requires specialized equipment |
| Superbase | None | NaOH/KOH | DMSO | Room Temp | 4-24 h | Mild conditions, one-pot from esters | Long reaction times for some substrates |
1,3-Dipolar Cycloaddition: A Regioselective Approach
An alternative route to 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[13][14] This method is particularly useful when the desired substitution pattern is not easily accessible through the amidoxime route. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[15]
Caption: Workflow for 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.
A significant challenge with this method is the potential for the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[16][17] To circumvent this, the reaction is often performed using the nitrile as the solvent or in large excess to favor the intermolecular cycloaddition.[16]
Emerging Synthetic Strategies: Oxidative Cyclizations
More recent developments have focused on oxidative cyclization methods, which offer novel pathways to the 1,2,4-oxadiazole core. For instance, N-acyl amidines can undergo oxidative N-O bond formation when treated with reagents like N-bromosuccinimide (NBS) to yield 1,2,4-oxadiazoles in high yields at room temperature.[3] These methods provide alternative disconnections for retrosynthetic analysis and can be advantageous for specific substrates.
The Role of 1,2,4-Oxadiazoles in Medicinal Chemistry: Case Studies
The utility of the 1,2,4-oxadiazole scaffold is best illustrated through its incorporation into successful drug candidates.
Case Study: Ataluren (Translarna™)
Ataluren is a drug developed for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy.[18][19] Its mechanism of action involves promoting the read-through of premature stop codons during protein synthesis, allowing for the production of a full-length, functional protein.[19] The 1,2,4-oxadiazole core in Ataluren is crucial for its pharmacological activity and provides a stable, rigid linker between the two aromatic rings.
The synthesis of Ataluren highlights the classical amidoxime acylation-cyclization strategy.[18][20] The key steps involve the reaction of 3-cyanobenzoic acid with hydroxylamine to form the amidoxime, followed by coupling with 2-fluorobenzoyl chloride and subsequent high-temperature dehydrative cyclization to form the 1,2,4-oxadiazole ring.[18]
Case Study: Ozanimod (Zeposia®)
Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis. The 1,2,4-oxadiazole moiety in Ozanimod serves as a key structural element, linking the chiral aminotetralin core to the substituted aromatic ring.
The synthesis of the 1,2,4-oxadiazole in Ozanimod involves the coupling of a carboxylic acid "western fragment" with an amidoxime "eastern fragment".[21] The carboxylic acid is activated with carbonyldiimidazole (CDI) and then reacted with the amidoxime to form the O-acylamidoxime intermediate, which is then cyclized to the 1,2,4-oxadiazole.[21]
Case Study: Phidianidines
Phidianidines A and B are marine natural products isolated from the mollusk Phidiana militaris.[1][6] They were the first natural products discovered to contain a 1,2,4-oxadiazole ring and have shown interesting biological activities, including cytotoxicity against cancer cell lines.[1][22]
The synthesis of phidianidines has been accomplished through various routes, with the construction of the 1,2,4-oxadiazole ring being a key strategic consideration.[22][23] One approach involves the HATU-mediated coupling of a hydroxyguanidine derivative with an indole acetic acid, followed by acidic cleavage of a Boc protecting group to facilitate cyclization.[6]
Troubleshooting and Mechanistic Considerations
While the synthesis of 1,2,4-oxadiazoles is generally robust, several challenges can arise.
-
Low Yields in Cyclodehydration: The final cyclodehydration of the O-acylamidoxime is often the most challenging step. Insufficient heating or an inappropriate base can lead to incomplete conversion.[16] Microwave-assisted synthesis or the use of superbase systems like NaOH/DMSO can often overcome this hurdle.[3][4]
-
Side Products: The primary side reaction is the cleavage of the O-acylamidoxime intermediate back to the starting materials, especially in the presence of water.[2][16] Ensuring anhydrous conditions is critical. In the 1,3-dipolar cycloaddition route, dimerization of the nitrile oxide to a furoxan is a common side reaction that can be minimized by using an excess of the nitrile dipolarophile.[16]
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermally or acid-catalyzed rearrangement to form other heterocyclic systems.[8][16][24] This can be a significant issue during purification or storage. Performing workups and purifications under neutral, anhydrous conditions can help to minimize this rearrangement.[16]
Caption: A decision tree for troubleshooting common issues in 1,2,4-oxadiazole synthesis.
Conclusion and Future Outlook
The 1,2,4-oxadiazole has firmly established itself as a valuable scaffold in drug discovery. Its journey from a historical chemical entity to a key component of modern pharmaceuticals highlights the power of bioisosterism in medicinal chemistry. The continued development of novel, efficient, and scalable synthetic methods will undoubtedly expand the chemical space accessible to drug discovery programs. As our understanding of the biological roles of 1,2,4-oxadiazole-containing molecules grows, we can anticipate the emergence of new therapeutic agents that leverage the unique properties of this remarkable heterocycle.
References
- 1. CCU Digital Commons - Undergraduate Research Competition: Alternative Methods in Synthesis of Phidianidine Analogues [digitalcommons.coastal.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 19. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 20. CN106279057B - Synthetic method of Ataluren - Google Patents [patents.google.com]
- 21. Synthesis of Ozanimod Hydrochloride_Chemicalbook [chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. fiveable.me [fiveable.me]
A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through modern spectroscopic techniques is paramount for its application in drug development and material engineering. This document serves as a technical resource, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.
Introduction: The Significance of Spectroscopic Analysis
In the realm of chemical sciences, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent research and development. For a compound such as this compound, which possesses a unique combination of a reactive chloromethyl group, a pharmacologically relevant methoxyphenyl moiety, and a stable 1,2,4-oxadiazole core, spectroscopic analysis provides the definitive proof of its identity and purity. This guide will delve into the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed experimental protocol, a summary of the expected data, and an expert interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
High-quality NMR spectra are essential for accurate structural elucidation. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for this compound.
Instrumentation: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or equivalent, is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure proper signal integration.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Figure 1. A generalized workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to oxadiazole) |
| ~7.0 | Doublet | 2H | Aromatic Protons (meta to oxadiazole) |
| ~4.8 | Singlet | 2H | -CH₂-Cl |
| ~3.9 | Singlet | 3H | -O-CH₃ |
Interpretation:
-
The two doublets in the aromatic region (~8.0 and ~7.0 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the oxadiazole ring is due to the electron-withdrawing nature of the heterocyclic system.
-
The singlet at approximately 4.8 ppm corresponds to the two protons of the chloromethyl group. The chemical shift is significantly downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.
-
The sharp singlet at around 3.9 ppm is indicative of the three equivalent protons of the methoxy group.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C5 of Oxadiazole |
| ~168 | C3 of Oxadiazole |
| ~162 | Quaternary Aromatic Carbon (ipso to oxadiazole) |
| ~129 | Aromatic CH (ortho to oxadiazole) |
| ~114 | Aromatic CH (meta to oxadiazole) |
| ~120 | Quaternary Aromatic Carbon (ipso to methoxy) |
| ~55 | -O-CH₃ |
| ~35 | -CH₂-Cl |
Interpretation:
-
The signals for the two carbons of the 1,2,4-oxadiazole ring are expected to appear at the most downfield positions (~175 and ~168 ppm) due to their electron-deficient nature.
-
The aromatic carbons will resonate in the typical range of 114-162 ppm. The carbon attached to the oxygen of the methoxy group will be the most shielded in this region.
-
The methoxy carbon will appear as a sharp signal around 55 ppm.
-
The chloromethyl carbon is expected around 35 ppm, shifted downfield by the electronegative chlorine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder.
-
Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.
Figure 2. Workflow for acquiring and interpreting an FTIR spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂- and -CH₃) |
| ~1610 | C=N stretch | Oxadiazole ring |
| ~1580, 1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1030 | C-O stretch | Oxadiazole ring |
| ~830 | C-H bend | Para-disubstituted benzene |
| ~750 | C-Cl stretch | Chloromethyl group |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the chloromethyl/methoxy groups.
-
A strong band around 1610 cm⁻¹ is characteristic of the C=N stretching vibration within the oxadiazole ring.[1]
-
The C-O stretching of the aryl ether at ~1250 cm⁻¹ is a key indicator of the methoxy group attached to the phenyl ring.
-
The C-Cl stretch, expected around 750 cm⁻¹, confirms the presence of the chloromethyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
For EI-MS, the sample is typically introduced directly into the ion source.
Data Acquisition:
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrometry Data
The predicted mass spectrometric data for this compound (Molecular Formula: C₁₀H₉ClN₂O₂) is as follows.
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.04253 |
| [M+Na]⁺ | 247.02447 |
Data sourced from PubChem.[2]
Interpretation:
-
The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) provides the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.
-
Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[3]
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. The protocols and expected data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently synthesize and characterize this and other related novel compounds.
References
chemical structure of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold in modern drug discovery.[1][2][3] Its value stems from its metabolic stability and its utility as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic profiles of drug candidates.[1] The compound this compound is a specific derivative that combines the robust oxadiazole core with two functionally significant substituents. The 3-(4-methoxyphenyl) group modulates the molecule's electronic and lipophilic properties, while the 5-(chloromethyl) group introduces a reactive electrophilic site, making this compound a highly versatile building block for the synthesis of more complex molecular architectures and a potential tool for developing targeted therapies.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 73217-31-9, 57238-76-3 | [4][5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.64 g/mol | [4] |
| SMILES | COC1=CC=C(C=C1)C1=NC(CCl)=NO1 | [4] |
| InChIKey | LSYCZBSPYWGGHC-UHFFFAOYSA-N | [4] |
| Melting Point | 52 °C | [5] |
| Predicted Density | 1.278±0.06 g/cm³ | [5] |
| Predicted Boiling Point | 354.9±52.0 °C | [5] |
Chemical Structure:
Caption: 2D Structure of the title compound.
Synthesis and Mechanism
The construction of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most prevalent and reliable pathway involves the reaction of an amidoxime with a suitable acylating agent, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate.[6][7] This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the final heterocyclic product.[8][9]
The synthesis of this compound follows this classical approach, beginning with the formation of 4-methoxybenzamidoxime from the corresponding nitrile.
Caption: General three-step synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methodologies for 1,2,4-oxadiazole synthesis.[10]
Step 1: Synthesis of 4-Methoxybenzamidoxime
-
To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq, prepared from hydroxylamine hydrochloride and a base like sodium carbonate).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
The resulting crude product can often be precipitated by adding water and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2 & 3: One-Pot Acylation and Cyclization
-
Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to facilitate the cyclodehydration step.
-
Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reaction Mechanism
The reaction proceeds through a well-defined nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Caption: Key mechanistic steps in the formation of the 1,2,4-oxadiazole ring.
Applications and Significance in Drug Discovery
The 1,2,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system effects.[1][2][11]
The Functional Role of Substituents:
-
3-(4-Methoxyphenyl) Group: This aryl substituent is a common feature in bioactive molecules. The methoxy group can participate in hydrogen bonding and its presence influences the overall lipophilicity and electronic character of the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
-
5-(Chloromethyl) Group: This is the most functionally significant feature of the title compound for a drug development professional. The C-Cl bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic substitution. The chloride ion is a good leaving group. This functionality transforms the molecule from a simple scaffold into a reactive chemical probe or a versatile synthon. It can be used to:
-
Covalently Modify Targets: The chloromethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site. This enables the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action.
-
Serve as a Synthetic Handle: The reactive site allows for straightforward chemical elaboration. It can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.
-
Given these features, this compound is not typically an end-stage drug but rather a crucial intermediate for creating more complex and potent drug candidates across numerous therapeutic areas.
Safety and Handling
As a reactive alkyl halide, this compound requires careful handling in a laboratory setting.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on data for structurally similar compounds, this chemical should be considered harmful if swallowed and an irritant to the skin and eyes.[12] Direct contact should be avoided.
-
Storage: Store in a cool, dry, and well-sealed container, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a strategically designed heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. It combines the proven biological relevance and metabolic stability of the 1,2,4-oxadiazole core with a reactive chloromethyl group that serves as a versatile handle for synthetic elaboration or as a potential covalent warhead. Its well-defined synthesis and dual functionality make it an invaluable intermediate for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(CHLOROMETHYL)-5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE | CAS 73217-31-9 [matrix-fine-chemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. 标题:A simplified procedure for preparing 3, 5??disubstituted??1, 2, 4??oxadiazoles by reaction of amidoximes with Acyl chlorides in pyridine solution【化源网】 [chemsrc.com]
- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to the scientific community. We will delve into its synthesis, physicochemical properties, analytical characterization, and its strategic importance as a building block in medicinal chemistry and drug development.
Introduction and Strategic Importance
This compound, identified by the CAS Number 57238-76-3 , is a substituted 1,2,4-oxadiazole derivative.[1] The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[2] Its significance stems from its role as a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic profile of drug candidates by enhancing metabolic stability.[3] Furthermore, the oxadiazole scaffold is present in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5]
The title compound is particularly valuable due to the presence of two key features:
-
The 3-(4-methoxyphenyl) group: This moiety is a common feature in pharmacologically active molecules.
-
The 5-(chloromethyl) group: This is a reactive "handle." The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This enables chemists to readily introduce a wide variety of other functional groups, creating a library of derivative compounds for screening and optimization.
This combination makes this compound a strategic building block for researchers aiming to develop novel therapeutics.
Physicochemical and Structural Data
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and calculated properties for this molecule are summarized below. It is important to note that experimental data such as melting point and solubility are not always available in public databases for specialized reagents and must be determined empirically upon synthesis.
| Property | Value | Source |
| CAS Number | 57238-76-3 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][6] |
| Molecular Weight | 224.64 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| InChIKey | DNEALSFRYSYSDL-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)C1=NOC(CCl)=N1 | [1] |
Synthesis Pathway and Experimental Protocol
The most reliable and widely adopted methods for constructing the 1,2,4-oxadiazole ring involve the cyclization of an intermediate, typically derived from an amidoxime and a carboxylic acid derivative.[2] For the synthesis of this compound, a logical and efficient approach is the reaction between 4-methoxybenzamidoxime and a chloroacetic acid derivative, such as chloroacetyl chloride.
Rationale for Synthetic Route
This two-step approach is favored for several reasons:
-
Expertise & Experience: The formation of amidoximes from nitriles is a standard, high-yielding reaction. The subsequent acylation and cyclization is a classic and well-documented method for creating the 1,2,4-oxadiazole heterocycle.[2]
-
Trustworthiness: The pathway is robust, and the progress of each step can be easily monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and, subsequently, LC-MS.
-
Starting Material Availability: 4-methoxbenzonitrile, hydroxylamine, and chloroacetyl chloride are readily available commercial reagents.
Synthetic Workflow Diagram
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxybenzamidoxime
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzonitrile (1 equiv.) and ethanol (approx. 5 mL per gram of nitrile).
-
Reagent Addition: Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium carbonate, 1.5 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile spot has disappeared.
-
Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to precipitate the product.
-
Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if needed.
Step 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-methoxybenzamidoxime (1 equiv.) from Step 1 in a dry, aprotic solvent such as pyridine or dioxane (approx. 10 mL per gram).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add chloroacetyl chloride (1.1 equiv.) dropwise while stirring. Causality Note: This reaction is exothermic; slow addition is critical to control the temperature and prevent side reactions.
-
Reaction (Cyclization): After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 2-4 hours. The heat promotes the dehydration and subsequent ring-closure to form the stable oxadiazole ring.
-
Workup: Cool the reaction mixture and pour it into ice-cold water. A precipitate should form.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.
Role in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its application as a versatile scaffold for building diverse molecular architectures. The chloromethyl group is the key reactive site for derivatization via nucleophilic substitution.
Derivatization Strategy Diagram
References
- 1. This compound | CAS 57238-76-3 [matrix-fine-chemicals.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole [cymitquimica.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The described methodology is a two-step process commencing with the synthesis of the key precursor, 4-methoxybenzamide oxime, from 4-methoxybenzaldehyde. This is followed by a one-pot acylation and subsequent cyclization to yield the target 1,2,4-oxadiazole. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices and providing clear, actionable steps for researchers in drug discovery and development.
Introduction
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered substantial attention in the field of drug discovery.[1] It is often employed as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and other pharmacokinetic properties of drug candidates.[1] The title compound, this compound, incorporates this valuable scaffold and presents a reactive chloromethyl group, which can be further functionalized to generate a diverse library of potential therapeutic agents.
This document outlines a reliable and efficient synthetic route, emphasizing safe laboratory practices and providing a logical workflow from starting materials to the purified final product.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Synthesis of 4-methoxybenzamide oxime (2)

Step 2: Synthesis of this compound (4)

Experimental Workflow
The following diagram illustrates the overall experimental workflow, from the initial synthesis of the amidoxime precursor to the final purification and characterization of the target 1,2,4-oxadiazole.
Caption: Experimental workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzaldehyde | Reagent | Sigma-Aldrich | --- |
| Hydroxylamine hydrochloride | 99% | Acros Organics | --- |
| Sodium bicarbonate | ACS reagent | Fisher Scientific | --- |
| Ethanol | 200 proof | Decon Labs | --- |
| Chloroacetyl chloride | 98% | Alfa Aesar | Caution: Corrosive, lachrymator. Handle in a fume hood. |
| Triethylamine | ≥99.5% | Sigma-Aldrich | --- |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | --- |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | --- |
| Ethyl acetate | HPLC grade | Fisher Scientific | For chromatography |
| Hexane | HPLC grade | Fisher Scientific | For chromatography |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Anhydrous sodium sulfate | ACS reagent | Fisher Scientific | --- |
Experimental Protocols
Part 1: Synthesis of 4-methoxybenzamide oxime (2)
Rationale: This procedure follows a standard method for the synthesis of aldoximes from aldehydes. Sodium bicarbonate is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, facilitating the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-methoxybenzaldehyde.
Procedure:
-
To a 250 mL round-bottom flask, add 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) and ethanol (100 mL). Stir the mixture until the aldehyde has completely dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (6.12 g, 88.1 mmol) and sodium bicarbonate (7.40 g, 88.1 mmol) in water (50 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the stirred solution of 4-methoxybenzaldehyde.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Slowly add cold water (100 mL) to the reaction mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield 4-methoxybenzamide oxime as a white crystalline solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR.
Part 2: Synthesis of this compound (4)
Rationale: This one-pot procedure involves two key transformations. First, the O-acylation of the amidoxime with chloroacetyl chloride. Triethylamine is used as a base to neutralize the HCl formed during this step.[2] The reaction is performed at a low temperature to control the reactivity of the acyl chloride. The second step is the thermal cyclodehydration of the in situ formed O-acyl amidoxime intermediate (3). Refluxing in toluene provides the necessary thermal energy for the intramolecular cyclization to the 1,2,4-oxadiazole ring.[3]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 4-methoxybenzamide oxime (5.0 g, 33.1 mmol) in anhydrous dichloromethane (100 mL).
-
Add triethylamine (5.5 mL, 39.7 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (3.0 mL, 36.4 mmol) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the formation of the intermediate by TLC.
-
Once the acylation is complete, carefully remove the dichloromethane under reduced pressure.
-
To the residue, add toluene (100 mL) and heat the mixture to reflux (approximately 110 °C) for 8-12 hours. The cyclization can be monitored by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Wash the toluene solution with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization
The structure of the final product should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.8 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C5 of oxadiazole), ~168 (C3 of oxadiazole), ~162 (Ar-C-OCH₃), ~129 (Ar-CH), ~114 (Ar-CH), ~122 (Ar-C), ~55 (-OCH₃), ~35 (-CH₂Cl) |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1610, 1580, 1500 (C=C, C=N), ~1250 (C-O stretch) |
| Mass Spec. (ESI+) | Calculated for C₁₀H₉ClN₂O₂ [M+H]⁺: 225.04, Found: 225.xx |
Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.[4]
Safety and Handling Precautions
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Dichloromethane and toluene are volatile and potentially harmful. All manipulations should be performed in a fume hood.
-
The 1,2,4-oxadiazole derivatives should be handled with care, as the toxicological properties of many new compounds are not fully known.
-
All waste materials should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low yield in oxadiazole formation | Incomplete cyclization of the O-acyl amidoxime intermediate. | Increase the reflux time in toluene. Alternatively, consider microwave-assisted cyclization, which can significantly reduce reaction times and improve yields.[3] |
| Hydrolysis of chloroacetyl chloride. | Ensure all glassware is oven-dried and anhydrous solvents are used. | |
| Formation of side products | The O-acyl amidoxime intermediate can be susceptible to hydrolysis. | Minimize the time between the acylation and cyclization steps. Ensure anhydrous conditions are maintained throughout the reaction.[3] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step and troubleshooting guide aim to empower scientists to optimize the synthesis for their specific needs.
References
Application Notes & Protocols: 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle is a versatile bioisostere for amide and ester functionalities, a critical feature that allows medicinal chemists to circumvent the metabolic liabilities associated with these common groups, such as hydrolysis by esterases.[2][3] The inherent chemical and metabolic stability of the 1,2,4-oxadiazole ring makes it an ideal framework for developing novel therapeutics with improved pharmacokinetic profiles.[1][4]
This guide focuses on a particularly valuable derivative: 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole . This compound is not merely a biologically active molecule in its own right but serves as a crucial synthetic intermediate. Its structure is a deliberate convergence of three key functional components:
-
The 1,2,4-Oxadiazole Core: Provides a rigid, metabolically stable, and aromatic linker that correctly orients the other substituents for optimal interaction with biological targets.[4][5]
-
The 3-(4-methoxyphenyl) Group: This substituent is prevalent in numerous approved drugs.[6] The methoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and solubility, and can act as a hydrogen bond acceptor, enhancing ligand-target binding interactions.[6][7]
-
The 5-(Chloromethyl) Group: This is the compound's reactive center. The chloromethyl group is an electrophilic handle, highly susceptible to nucleophilic substitution. This feature transforms the molecule into a powerful building block for constructing large libraries of derivatives for structure-activity relationship (SAR) studies.[8][9]
This document provides a detailed exploration of the synthesis, applications, and experimental protocols associated with this compound, designed for researchers and scientists in the field of drug development.
Part 1: Synthesis of the Core Scaffold
The most common and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, typically an acyl chloride, followed by cyclodehydration.[2][8]
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis starting from 4-methoxybenzamidoxime and chloroacetyl chloride.
Materials:
-
4-methoxybenzamidoxime
-
Chloroacetyl chloride
-
Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Silica gel for chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Acylation of Amidoxime:
-
Dissolve 1.0 equivalent of 4-methoxybenzamidoxime in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of pyridine or triethylamine to the solution.
-
Add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The intermediate formed is the O-acylamidoxime.
-
-
Cyclodehydration to form the 1,2,4-Oxadiazole Ring:
-
Once the acylation is complete, the cyclization can be induced. This is often achieved by heating the reaction mixture.
-
Gently reflux the reaction mixture for 2-4 hours. The heat promotes the elimination of water to form the stable oxadiazole ring.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
-
Causality and Expert Insights:
-
Choice of Base: Pyridine or triethylamine acts as a scavenger for the HCl gas produced during the acylation reaction, driving the reaction forward.
-
Anhydrous Conditions: The reagents, particularly chloroacetyl chloride, are sensitive to moisture. Anhydrous conditions are critical to prevent hydrolysis and ensure high yields.
-
Thermal Cyclization: Heating provides the necessary activation energy for the intramolecular cyclodehydration, a key step in forming the aromatic and thermodynamically stable oxadiazole ring.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Part 2: Applications as a Versatile Synthetic Intermediate
The primary application of this compound in medicinal chemistry is its role as a platform for generating diverse molecular libraries. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles.
Key Derivatization Reactions:
-
Thioether Synthesis: Reaction with thiols (R-SH) or thiocyanates yields thioether derivatives, which have shown potent enzyme inhibitory activity.[8]
-
Amine Synthesis: Reaction with primary or secondary amines (R₂NH) produces aminomethyl derivatives, introducing basic centers that can improve solubility and form salt bridges with target proteins.
-
Ester/Ether Synthesis: Reaction with carboxylates (R-COO⁻) or alkoxides (R-O⁻) can introduce further ester or ether linkages.
Protocol 2: General Procedure for Thioether Derivative Synthesis
This protocol is adapted from methodologies used to create libraries of 1,2,4-oxadiazole-thioethers for enzyme inhibition screening.[8]
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, cysteine derivative) or Sodium/Potassium thiocyanate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (base)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (solvent)
Step-by-Step Procedure:
-
Nucleophile Preparation (if using a thiol):
-
In a flask under nitrogen, dissolve 1.0 equivalent of the desired thiol in anhydrous ACN.
-
Add 1.2 equivalents of a non-nucleophilic base like K₂CO₃ to deprotonate the thiol and form the more reactive thiolate anion. Stir for 15-20 minutes at room temperature.
-
-
Substitution Reaction:
-
Dissolve 1.05 equivalents of this compound in a minimal amount of anhydrous ACN.
-
Add this solution dropwise to the stirring thiolate solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Filter off the base (e.g., K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product via column chromatography or recrystallization to obtain the pure thioether derivative.
-
Derivatization Workflow Diagram
Caption: Derivatization potential via nucleophilic substitution.
Part 3: Applications in Enzyme Inhibition
The 1,2,4-oxadiazole scaffold is a cornerstone in the design of potent and selective enzyme inhibitors. Derivatives of 5-(chloromethyl)-1,2,4-oxadiazoles have been successfully evaluated against several important enzyme classes.
Cholinesterase Inhibition (Anti-Alzheimer's Potential)
Derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[8][10] The scaffold acts to position specific side chains—introduced via the chloromethyl handle—into the active site gorge of the enzymes, disrupting their catalytic activity.
Xanthine Oxidase (XO) Inhibition
Certain 1,2,4-oxadiazole-thioether derivatives have demonstrated potent inhibitory activity against xanthine oxidase, an enzyme involved in gout and hyperuricemia.[8] The ability to rapidly synthesize a library of compounds allows for the fine-tuning of interactions with the enzyme's molybdenum-containing active site.
Data Presentation: Enzyme Inhibitory Activities
The following table summarizes the inhibitory potential of representative 1,2,4-oxadiazole derivatives, showcasing the effectiveness of this scaffold.
| Compound Class | Target Enzyme | Representative IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole-thioethers | Xanthine Oxidase (XO) | 0.41 ± 0.067 | [8] |
| 1,2,4-Oxadiazole-thioethers | Acetylcholinesterase (AChE) | 0.95 ± 0.42 | [8] |
| 1,2,4-Oxadiazole-thioethers | Butyrylcholinesterase (BuChE) | 1.49 ± 0.45 | [8] |
| 1,2,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | 0.00098 to 0.07920 | [8] |
Note: IC₅₀ values are for specific optimized derivatives from the cited studies and serve to illustrate the potential of the class.
Conceptual Pathway: From Scaffold to Inhibition
Caption: Conceptual workflow from core scaffold to enzyme inhibition.
Part 4: Broader Biological Activities
Beyond specific enzyme inhibition, the 1,2,4-oxadiazole class, including derivatives from our lead compound, exhibits a wide spectrum of biological activities.
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to possess potent antiproliferative activity against various cancer cell lines.[1][11] The mechanisms often involve the induction of apoptosis or inhibition of key cellular processes.
-
Nematicidal Activity: Recently, 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been identified as having excellent nematicidal activity, suggesting potential applications in agriculture.[9] One study found that a related compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, affects the acetylcholine receptor of nematodes.[9]
-
Antimicrobial and Anti-inflammatory: The 1,2,4-oxadiazole ring is a common feature in compounds designed to have antibacterial, antifungal, and anti-inflammatory properties.[1][12]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. jddtonline.info [jddtonline.info]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Guide to the Synthesis and Application of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, handling, and strategic application of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole . This versatile chemical intermediate serves as a valuable building block in the construction of diverse molecular architectures with significant potential in medicinal chemistry.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered considerable attention in drug discovery.[1] Its utility stems from its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability by circumventing hydrolysis by esterases and amidases, a common challenge in drug development.[2] Furthermore, the rigid 1,2,4-oxadiazole scaffold can appropriately orient substituents in three-dimensional space to optimize interactions with biological targets. The inherent electronic properties of the ring system also allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition.
The subject of this guide, this compound, combines the advantageous properties of the oxadiazole core with a reactive chloromethyl group at the 5-position. This "synthetic handle" provides a convenient and efficient means for introducing a wide array of functional groups through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physicochemical properties and safety hazards is paramount before commencing any experimental work with this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
Safety and Handling:
Compounds containing a chloromethyl group attached to a heterocyclic ring should be handled with extreme caution in a well-ventilated chemical fume hood.[3][4] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[5]
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Irritant: May cause respiratory irritation.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]
Synthesis of this compound
The most common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[6][7] This intermediate is typically formed by the reaction of an amidoxime with an acylating agent.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-methoxybenzamidoxime
This protocol describes the preparation of the amidoxime precursor from the corresponding nitrile.
Materials:
-
4-methoxybenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 4-methoxybenzonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v), add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 4-methoxybenzamidoxime, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the cyclization reaction to form the target intermediate.
Materials:
-
4-methoxybenzamidoxime
-
Chloroacetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-methoxybenzamidoxime (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes.[8][9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application as a Chemical Intermediate: Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the chloromethyl group, making it an excellent substrate for reaction with a variety of nucleophiles.
Reaction Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 3: Synthesis of Amine Derivatives
This protocol provides a general procedure for the reaction with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the amine (1.1 equivalents) in anhydrous DMF or MeCN, add K₂CO₃ or TEA (1.5 equivalents).
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.
Protocol 4: Synthesis of Thioether Derivatives
This protocol outlines the reaction with thiols to form thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 equivalents) in anhydrous MeCN, add K₂CO₃ (1.5 equivalents).
-
Add a solution of this compound (1 equivalent) in MeCN.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the thioether derivative.
Protocol 5: Synthesis of Azide Derivatives
This protocol describes the synthesis of the corresponding azide, a versatile intermediate for further transformations such as "click" chemistry or reduction to the primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate safety measures.
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.[10] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude azide is often used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel.
Characterization
The synthesized compounds should be thoroughly characterized using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent intermediate, characteristic signals would include those for the methoxy group, the aromatic protons, and the chloromethyl protons. In the products of nucleophilic substitution, the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the introduced moiety are indicative of a successful reaction.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Melting Point: A sharp melting point is an indicator of the purity of a solid compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in oxadiazole synthesis | Incomplete cyclization of the O-acyl amidoxime intermediate. | Ensure anhydrous conditions. The choice of base and solvent is critical; pyridine in THF is a good starting point. Gentle heating may be required, but monitor for decomposition. |
| Decomposition of starting materials or product. | Perform the reaction at lower temperatures. Ensure the work-up procedure is not overly acidic or basic. | |
| Incomplete nucleophilic substitution | Low reactivity of the nucleophile. | Increase the reaction temperature or use a stronger base to deprotonate the nucleophile. Consider using a more polar aprotic solvent like DMF. |
| Steric hindrance. | For bulky nucleophiles, longer reaction times and higher temperatures may be necessary. | |
| Formation of by-products | Over-reaction or side reactions. | In amine substitutions, di-alkylation can occur if the amine is too reactive or used in large excess. Use a controlled stoichiometry. |
| Elimination reactions. | With sterically hindered bases, elimination to form an exocyclic double bond may compete with substitution. Use a non-hindered base like K₂CO₃. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery. The protocols and guidelines presented in this document provide a solid foundation for its synthesis and derivatization. By understanding the underlying chemistry and adhering to safe laboratory practices, researchers can effectively utilize this building block to accelerate their research and development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antibacterial Screening of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent antibacterial activity.[1][2] Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[3][4] The 1,2,4-oxadiazole ring system, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, is a key pharmacophore in numerous medicinally important compounds.[4]
The presence of the oxadiazole moiety can enhance the biological profile of a molecule by modulating its polarity and flexibility, which in turn facilitates critical interactions with biological targets.[3] Specifically, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its derivatives are of significant interest due to their synthetic accessibility and the potential for broad-spectrum antibacterial effects. This application note provides a comprehensive guide to the antibacterial screening of these derivatives, detailing robust protocols for determining their efficacy and offering insights into the underlying experimental principles.
II. Foundational Concepts in Antibacterial Susceptibility Testing
The primary objective of antibacterial screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill a specific percentage of the initial bacterial inoculum (Minimum Bactericidal Concentration, MBC).[5][6] These two parameters are fundamental in assessing the potential of a novel compound as a bacteriostatic or bactericidal agent.
Standardized methods for antimicrobial susceptibility testing are crucial for ensuring the reproducibility and comparability of results.[7] The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines that form the basis for the protocols detailed herein.[8][9][10][11][12] Adherence to these standards is paramount for generating reliable and actionable data in the pursuit of new antibiotic discovery.
III. Experimental Workflow for Antibacterial Screening
A systematic approach is essential for the efficient and accurate evaluation of novel compounds. The following workflow outlines the key stages in the antibacterial screening of this compound derivatives.
Caption: A high-level overview of the antibacterial screening process.
IV. Detailed Protocols
A. Materials and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing stock solutions.
-
Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[5]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
B. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[13]
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized 1,2,4-oxadiazole derivatives in DMSO to a high concentration (e.g., 1280 µg/mL).[14]
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[14]
-
Add 200 µL of the compound stock solution to well 1.[14]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10.[15][16] Discard 100 µL from well 10.[16]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, suspend several colonies in sterile saline.[14]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
-
Inoculation and Incubation:
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]
C. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess whether the compound is bactericidal or bacteriostatic.[17]
-
Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and those with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[13][14]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][14][18]
V. Data Presentation and Interpretation
The results of the antibacterial screening should be presented in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: Representative Data Summary for Antibacterial Screening
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 1 | E. coli | 32 | >128 | >4 | Bacteriostatic |
| Derivative 2 | S. aureus | 16 | 32 | 2 | Bactericidal |
| Derivative 2 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Generally considered indicative of bactericidal activity.[14]
-
> 4: Suggests bacteriostatic activity.
VI. Potential Mechanisms of Action
The 1,2,4-oxadiazole scaffold has been implicated in various mechanisms of antibacterial action. Some derivatives have been shown to inhibit cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[19][20] Other proposed mechanisms for related oxadiazole compounds include the inhibition of DNA gyrase, disruption of the cell membrane, and the generation of reactive oxygen species.[21][22] Elucidating the specific mechanism of action for novel this compound derivatives would require further investigation using techniques such as macromolecular synthesis assays and molecular docking studies.[19][23]
VII. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antibacterial screening of this compound derivatives. By systematically determining the MIC and MBC values against a panel of clinically relevant bacteria, researchers can identify promising lead compounds for further development. Future studies should focus on elucidating the structure-activity relationships (SAR) within this series of compounds, investigating their mechanisms of action, and evaluating their in vivo efficacy and toxicity profiles. This comprehensive approach is essential for advancing the discovery of novel antibacterial agents to combat the growing threat of antimicrobial resistance.
VIII. References
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved from --INVALID-LINK--
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from --INVALID-LINK--
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from --INVALID-LINK--
-
Yadav, P., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(11), e2200277. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from --INVALID-LINK--
-
Tooke, C. L., et al. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13–17. Retrieved from --INVALID-LINK--
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101905. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 1042796. Retrieved from --INVALID-LINK--
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Microbiology, 15, 1368688. Retrieved from --INVALID-LINK--
-
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from --INVALID-LINK--
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from --INVALID-LINK--
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from --INVALID-LINK--
-
MIC/MBC Testing. (n.d.). Nikopharma. Retrieved from --INVALID-LINK--
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--
-
Antibacterial properties of a novel 1,2,4 oxadiazole. (2023). Journal of the Mississippi Academy of Sciences, 68(1). Retrieved from --INVALID-LINK--
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(7), 41. Retrieved from --INVALID-LINK--
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--
-
Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat. (2023). ACS Infectious Diseases, 9(11), 2269–2277. Retrieved from --INVALID-LINK--
-
Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. (2024). Journal of Applied Microbiology, 135(1), lxad310. Retrieved from --INVALID-LINK--
-
CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). RSC Advances, 12(3), 1546–1574. Retrieved from --INVALID-LINK--
-
Methods of screening for antimicrobial compounds. (2003). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 643-648. Retrieved from --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7582. Retrieved from --INVALID-LINK--
-
Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. (2013). International Journal of Medicinal Chemistry, 2013, 725673. Retrieved from --INVALID-LINK--
-
Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. (2010). European Journal of Medicinal Chemistry, 45(6), 2677–2682. Retrieved from --INVALID-LINK--
-
The oxadiazole antibacterials. (2016). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. (2013). International Journal of Medicinal Chemistry, 2013, 725673. Retrieved from --INVALID-LINK--
-
Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[3][5][24]oxadiazoles. (2009). European Journal of Medicinal Chemistry, 44(11), 4522–4527. Retrieved from --INVALID-LINK--
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2018). Journal of the Brazilian Chemical Society, 29(10), 2194–2203. Retrieved from --INVALID-LINK--
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. darvashco.com [darvashco.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mjpms.in [mjpms.in]
cytotoxicity studies of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Application Note & Protocols
Topic: Comprehensive Cytotoxicity Profiling of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on conducting comprehensive cytotoxicity studies of a specific derivative, this compound. We present a suite of validated protocols, from initial cell viability screening to in-depth mechanistic assays, designed to thoroughly characterize the compound's cytotoxic and apoptotic effects. The methodologies herein are grounded in established principles of cell-based screening and are designed to yield robust, reproducible data for evaluating the therapeutic potential of this compound.
Scientific Background & Rationale
Heterocyclic compounds containing the oxadiazole ring system are a cornerstone of modern drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Specifically, derivatives of the 1,2,4-oxadiazole isomer have shown potent cytotoxic effects against a variety of human cancer cell lines, such as those from lung, breast, prostate, and colon cancers.[1][5][6]
The therapeutic efficacy of a potential anticancer agent is determined not only by its ability to kill cancer cells but also by its mechanism of action. Cell death can occur through two primary pathways: necrosis, a catastrophic and inflammatory process resulting from acute injury, or apoptosis, a programmed and controlled process that is a desirable outcome for cancer therapy.[7] Many effective chemotherapeutic agents function by inducing apoptosis.[8] Studies on similar oxadiazole compounds have demonstrated that their cytotoxic effects are often mediated through the induction of apoptosis via intrinsic (mitochondrial) pathways, frequently involving the p53 tumor suppressor protein, the Bcl-2 family of proteins, and the activation of caspase cascades.[8]
Therefore, a thorough investigation of this compound requires a multi-assay approach to:
-
Quantify its effect on cancer cell viability and determine its potency (e.g., IC50 value).
-
Differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
-
Determine the primary mechanism of cell death (apoptosis vs. necrosis).
This guide provides the necessary protocols to achieve these objectives.
Required Materials and Reagents
2.1. Equipment
-
Biosafety Cabinet (Class II)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
96-well Microplate Reader (absorbance and fluorescence)
-
Flow Cytometer (with 488 nm laser)
-
Centrifuge (refrigerated)
-
Hemocytometer or Automated Cell Counter
-
Standard laboratory glassware and plasticware (pipettes, tubes, flasks)
2.2. Cell Lines
-
Human Lung Carcinoma: A549
-
Human Breast Adenocarcinoma: MCF-7
-
Human Prostate Cancer: DU-145
-
Note: These are common starting points.[1] Cell line choice should be guided by the specific cancer type under investigation.
2.3. Reagents & Consumables
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Cisplatin or Doxorubicin (Positive Control)
-
Sterile 96-well plates (clear and black, flat-bottom)
-
Cell culture flasks (T-25, T-75)
-
Flow cytometry tubes
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of the test compound.
Caption: Overall experimental workflow for cytotoxicity profiling.
Detailed Experimental Protocols
4.1. Protocol 1: Cell Culture and Maintenance
Causality: Maintaining healthy, logarithmically growing cells is critical for reproducible results. Over-confluent or stressed cells can respond abnormally to treatment.
-
Grow cancer cell lines in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.
-
To subculture, wash cells with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete medium, gently pipette to create a single-cell suspension, and transfer a fraction (e.g., 1:5 to 1:10) to a new flask.
4.2. Protocol 2: MTT Assay for Cell Viability
Causality: The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which are only active in living cells. The amount of formazan product is directly proportional to the number of viable cells.
-
Cell Seeding: Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well (in 100 µL of medium) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a 10 mM DMSO stock. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Controls: Include wells for "Untreated" (medium only), "Vehicle" (medium with the highest concentration of DMSO, typically <0.5%), and a "Positive Control" (e.g., Cisplatin at its known IC50).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Protect the plate from light.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability vs. log(concentration) and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
4.3. Protocol 3: Annexin V/PI Apoptosis Assay
Causality: This flow cytometry-based assay precisely distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[7]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat them with the test compound at its predetermined IC50 and 2x IC50 values for the optimal time point identified in the MTT assay (e.g., 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and attached cells. For attached cells, use trypsin and neutralize with medium. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative (Bottom Left quadrant).
-
Early Apoptotic cells: Annexin V-positive / PI-negative (Bottom Right quadrant).
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Top Right quadrant).
-
Necrotic cells: Annexin V-negative / PI-positive (Top Left quadrant).
-
Potential Apoptotic Signaling Pathway
Based on literature for related compounds, this compound may induce apoptosis through the intrinsic pathway.[8]
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Data Presentation and Expected Results
Quantitative data should be summarized in clear tables for easy comparison.
Table 1: Hypothetical IC50 Values from MTT Assay
| Cell Line | Incubation Time | IC50 (µM) of Test Compound | IC50 (µM) of Cisplatin |
| A549 | 48h | 15.2 | 4.98[7] |
| MCF-7 | 48h | 9.8 | 7.5 |
| DU-145 | 48h | 21.5 | 11.2 |
These values are illustrative. The potency of the test compound can be directly compared to the standard chemotherapeutic agent.
Table 2: Hypothetical Apoptosis Analysis from Flow Cytometry (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Untreated | 95.1 | 2.5 | 1.4 | 1.0 |
| Vehicle (0.5% DMSO) | 94.5 | 2.8 | 1.6 | 1.1 |
| Test Compound (IC50) | 45.2 | 28.7 | 20.1 | 6.0 |
| Test Compound (2x IC50) | 15.8 | 35.4 | 42.3 | 6.5 |
A significant increase in the early and late apoptotic populations upon treatment suggests the compound's primary mechanism of action is the induction of apoptosis.[7]
References
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique properties make it a valuable scaffold in drug discovery programs. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide functionalities, a strategy used to improve the metabolic stability and pharmacokinetic profile of drug candidates.[1] This heterocycle is not merely a passive linker; it actively participates in molecular interactions and has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including anticancer,[2][3][4] anti-inflammatory, antimicrobial, and antiviral properties.[5][6]
The subject of this guide, 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole , is a particularly valuable building block. It combines the stable and biologically relevant 1,2,4-oxadiazole core with a reactive chloromethyl group. This "chloro" handle provides a prime site for nucleophilic substitution reactions, allowing for the facile introduction of a diverse array of functional groups and the construction of extensive compound libraries. The 4-methoxyphenyl substituent can also play a role in biological activity, potentially interacting with various cellular targets.[4]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key building block and its subsequent use in creating novel, diverse molecular entities. The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.
Safety Precautions and Handling
General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[1][2] An eyewash station and safety shower should be readily accessible.
Compound-Specific Hazards: this compound and its precursors, particularly chloroacetyl chloride, are hazardous. Chloroacetyl chloride is corrosive and a lachrymator. Chloromethylated heterocyclic compounds are alkylating agents and should be handled with care as they are potentially toxic and mutagenic. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.[1][2]
Waste Disposal: All chemical waste, including solvents and reaction residues, should be disposed of according to institutional and local environmental regulations.
Synthesis of the Building Block: this compound
The synthesis of the title compound is a two-step process, starting from the commercially available 4-methoxybenzonitrile. The first step is the formation of the key intermediate, 4-methoxybenzamidoxime, followed by its reaction with chloroacetyl chloride to form the 1,2,4-oxadiazole ring.
Protocol 1: Synthesis of 4-Methoxybenzamidoxime
This protocol is adapted from a general procedure for the synthesis of amidoximes from nitriles.[7]
Reaction Scheme:
A schematic for the synthesis of 4-Methoxybenzamidoxime.
Materials:
-
4-Methoxybenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water, add sodium carbonate (0.6 equivalents) in portions with stirring.
-
Add 4-methoxybenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 4-methoxybenzamidoxime, which can be used in the next step without further purification.
Characterization (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR: Signals corresponding to the methoxy protons, aromatic protons, and the -NH₂ and -OH protons of the amidoxime group.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of the amidoxime with chloroacetyl chloride.[8]
Reaction Scheme:
A schematic for the synthesis of the target building block.
Materials:
-
4-Methoxybenzamidoxime (from Protocol 1)
-
Chloroacetyl chloride
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzamidoxime (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data (Representative):
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 4.85 (s, 2H), 3.88 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.5, 168.0, 162.5, 129.0, 119.5, 114.5, 55.5, 38.0.
-
MS (EI): m/z (%) = 224 (M⁺).
Application Protocols: Synthesis of Novel Derivatives
The true utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The following protocols provide examples of how to use this building block to synthesize a variety of derivatives.
Protocol 3: Synthesis of Amine Derivatives
This protocol details the reaction with a secondary amine, such as piperidine, as a representative example.
Reaction Scheme:
A schematic for the synthesis of an amine derivative.
Materials:
-
This compound
-
Piperidine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add piperidine (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields and Characterization:
-
Yields are typically in the range of 70-90%.
-
Characterization will show the disappearance of the chloromethyl signal in the NMR and the appearance of signals corresponding to the newly introduced amine moiety.
| Amine Nucleophile | Product | Expected Yield (%) |
| Piperidine | 5-((Piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 85 |
| Morpholine | 5-((Morpholino)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 82 |
| Benzylamine | 5-((Benzylamino)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 78 |
Protocol 4: Synthesis of Thioether Derivatives
This protocol describes the reaction with a thiol, such as thiophenol.
Reaction Scheme:
A schematic for the synthesis of a thioether derivative.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add thiophenol (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields and Characterization:
-
Yields are generally good, often exceeding 80%.
-
NMR spectra will confirm the formation of the C-S bond.
| Thiol Nucleophile | Product | Expected Yield (%) |
| Thiophenol | 5-((Phenylthio)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 88 |
| 4-Methylthiophenol | 5-(((4-Methylphenyl)thio)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 90 |
Protocol 5: Synthesis of Ether Derivatives (Williamson Ether Synthesis)
This protocol is an adaptation of the classic Williamson ether synthesis for the reaction with a phenolic nucleophile.[9][10][11]
Reaction Scheme:
A schematic for the synthesis of an ether derivative.
Materials:
-
This compound
-
Phenol (or other alcohol/phenol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), phenol (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetone.
-
Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yields and Characterization:
-
Yields are typically in the range of 60-80%.
-
The formation of the ether linkage can be confirmed by NMR and IR spectroscopy.
| Phenol Nucleophile | Product | Expected Yield (%) |
| Phenol | 5-(Phenoxymethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 75 |
| 4-Chlorophenol | 5-((4-Chlorophenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 72 |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The protocols provided herein offer robust and reproducible methods for the synthesis of the parent compound and its derivatization through reactions with various nucleophiles. The resulting libraries of compounds can be screened for a wide range of biological activities, leveraging the established importance of the 1,2,4-oxadiazole scaffold in medicinal chemistry. Further exploration of the reactivity of this building block and the biological evaluation of its derivatives are promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of 1,2,4-oxadiazoles compounds isolated from the Neowerdermannia vorwerkii in liver and colon human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Synthesis of Novel Aminomethyl-1,2,4-Oxadiazoles: A Detailed Guide to the Reaction of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of novel 5-(aminomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the 3,5-disubstituted-1,2,4-oxadiazole scaffold, including anticancer and anti-inflammatory properties.[1][2] The core of this synthetic approach lies in the nucleophilic substitution reaction between 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and various primary or secondary amines. This document outlines the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and presents a structured table of expected outcomes with a range of amine substrates. The information herein is intended to equip researchers with the necessary knowledge and practical insights to successfully synthesize and explore this promising class of compounds for drug discovery and development.
Introduction
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a versatile scaffold in the design of pharmacologically active molecules.[3][4] Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities make it an attractive moiety in medicinal chemistry.[4] Specifically, 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including potential as anticancer agents and inhibitors of enzymes like phosphodiesterase.[1][2][5]
The synthesis of libraries of these compounds is crucial for establishing structure-activity relationships (SAR) and identifying lead candidates. A key convergent synthetic route involves the functionalization of a pre-formed oxadiazole core. The reaction of this compound with a diverse range of amines offers a straightforward and efficient method to generate a library of novel 5-(aminomethyl)-1,2,4-oxadiazole derivatives. This document provides a detailed exploration of this synthetic transformation.
Reaction Mechanism and Scientific Rationale
The core reaction is a classical bimolecular nucleophilic substitution (SN2) reaction. The chloromethyl group at the 5-position of the oxadiazole ring serves as the electrophile. The carbon atom of the chloromethyl group is rendered electron-deficient by the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the oxadiazole ring.
Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, act as nucleophiles. The reaction proceeds via a backside attack of the amine nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The presence of a non-nucleophilic base is often required to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile.
The choice of solvent is critical for the success of this reaction. Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically employed as they can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity.[6]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 5-(aminomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with amines. The specific conditions may require optimization depending on the reactivity of the amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to achieve a concentration of 0.1-0.2 M). Add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Amine Addition: To the stirred suspension, add the desired amine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up (if using K₂CO₃ in ACN):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Work-up (if using DMF):
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (2-3 times) to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-(aminomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Tabulated Reaction Data
The following table provides representative data for the N-alkylation of various amines with this compound based on established protocols for similar reactions.[6][7] Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | ACN | 60 | 6 | 85-95 |
| 2 | Morpholine | K₂CO₃ | ACN | 60 | 8 | 80-90 |
| 3 | Benzylamine | DIPEA | DMF | 80 | 12 | 75-85 |
| 4 | Aniline | DIPEA | DMF | 80 | 18 | 60-70 |
| 5 | N-Methylbenzylamine | K₂CO₃ | ACN | 70 | 10 | 80-90 |
| 6 | Cyclohexylamine | K₂CO₃ | ACN | 70 | 8 | 85-95 |
Conclusion
The nucleophilic substitution reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse library of 5-(aminomethyl)-1,2,4-oxadiazole derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The straightforward nature of the reaction, coupled with the ready availability of a wide range of amine building blocks, makes this an attractive strategy in the field of drug discovery.
References
- 1. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
analytical techniques for 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Guide to the Analytical Characterization of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract: This document provides a comprehensive suite of application notes and detailed protocols for the analytical characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control. The methodologies detailed herein cover chromatographic, spectroscopic, and thermal analysis techniques, providing a framework for robust structural elucidation, purity assessment, and stability evaluation. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound belonging to the oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties.[1] The precise analytical characterization of this molecule is paramount for several reasons:
-
Structural Confirmation: Verifying the successful synthesis of the target molecule and ensuring the absence of isomeric impurities.
-
Purity and Potency: Quantifying the compound in the presence of starting materials, by-products, or degradants, which is critical for dose accuracy and safety in pharmaceutical applications.
-
Stability Assessment: Understanding the molecule's degradation profile under various stress conditions (e.g., heat, pH, oxidation) is essential for determining shelf-life and storage requirements.[2]
-
Physicochemical Properties: Characterizing properties like melting point and thermal stability informs formulation development and manufacturing processes.[3][4]
This guide outlines an integrated analytical strategy to achieve a complete and reliable characterization of this target compound.
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive analysis of a novel chemical entity. The following workflow illustrates how different analytical techniques are synergistically employed to build a complete profile of the compound, from initial structural confirmation to final purity assessment and stability studies.
References
Application Note: A Researcher's Guide to Molecular Docking of 1,2,4-Oxadiazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and Computational Insight
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have established it as a "privileged scaffold" in modern drug discovery.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, anti-Alzheimer's, and antimicrobial effects.[4][5][6][7]
Parallel to the rise of such versatile chemical moieties is the maturation of computational techniques that accelerate drug development. Molecular docking is a cornerstone of computer-aided drug design (CADD), providing invaluable predictions of how a small molecule (ligand) might physically orient itself within the binding site of a target macromolecule (receptor).[8][9] This in silico method is instrumental for elucidating mechanisms of action, prioritizing compounds for synthesis, and screening vast virtual libraries to identify novel therapeutic leads.
This application note provides a comprehensive, protocol-driven guide for researchers, scientists, and drug development professionals on conducting molecular docking studies specifically for 1,2,4-oxadiazole derivatives. Moving beyond a simple list of steps, this guide explains the causality behind methodological choices, ensuring a robust and scientifically sound computational workflow.
Part 1: Foundational Principles and Strategic Planning
The 1,2,4-Oxadiazole Moiety: A Chemist's Perspective
The 1,2,4-oxadiazole ring is not merely a structural linker. Its nitrogen and oxygen atoms are excellent hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking and other non-covalent interactions with protein residues.[1][10] Understanding these physicochemical properties is critical for interpreting docking results, as these are the very interactions that scoring functions attempt to quantify.
The Core of Molecular Docking: Search and Score
At its heart, a docking simulation performs two main tasks:
-
Search Algorithm: This component explores the conformational freedom of the ligand within the defined binding site. It systematically rotates bonds and translates the molecule to generate a multitude of possible binding poses.
-
Scoring Function: For each generated pose, a scoring function calculates an approximate binding affinity, typically expressed in kcal/mol. This score is a composite of various energy terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy.[9][11] A more negative score implies a more stable ligand-receptor complex and thus a higher predicted binding affinity.[12][13][14]
Target Selection: Identifying the Biological Question
Before any computational work begins, a specific and biologically relevant protein target must be selected. The literature is rich with examples of 1,2,4-oxadiazole derivatives being investigated against a variety of targets, providing a strong foundation for new studies.
| Potential Protein Target Class | Specific Examples | Therapeutic Area | Supporting References |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | [4][6] |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2) | Oncology | [3][9] |
| Transcription Factors | Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology, Inflammation | [15] |
| Microbial Enzymes | Mycobacterium tuberculosis Polyketide Synthase (Pks13) | Infectious Disease | [16] |
| Metabolic Enzymes | α-Amylase, α-Glucosidase | Diabetes | [17] |
The Computational Scientist's Toolkit
A successful docking study relies on a suite of specialized software. While many options are available, the following are widely used and validated in the scientific community.
| Software Category | Examples | Primary Function | Licensing |
| Docking Engine | AutoDock Vina, GOLD | Performs the core search and scoring simulation. | Free (Vina), Commercial (GOLD) |
| Structure Preparation | AutoDock Tools (ADT), UCSF Chimera/ChimeraX, Discovery Studio Visualizer | Prepares receptor and ligand files (e.g., adding hydrogens, charges). | Free |
| Visualization & Analysis | PyMOL, UCSF Chimera/ChimeraX, Discovery Studio Visualizer | Visualizes docked poses and analyzes molecular interactions. | Free/Subscription (PyMOL), Free |
Part 2: A Validated Protocol for Docking 1,2,4-Oxadiazole Derivatives
This protocol provides a detailed, step-by-step methodology using the widely adopted and freely available AutoDock suite (AutoDock Tools and AutoDock Vina) as the primary example.
Experimental Workflow Overview
Caption: Molecular docking workflow from preparation to analysis.
Step 1: Receptor Preparation
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is an experimental snapshot. It often contains non-essential molecules (like water) and lacks hydrogen atoms, which are crucial for accurate interaction calculations. Proper preparation is a non-negotiable step to create a chemically correct and computationally ready receptor model.[18][19]
-
Acquire Structure: Download the PDB file for your target protein from the RCSB PDB database (e.g., PDB ID: 4F4L).
-
Clean PDB: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.
-
Delete all water molecules. Water molecules in the binding site can sterically hinder the ligand and are typically removed to simplify the calculation.[19]
-
Remove any co-crystallized ligands, ions, or cofactors unless one is essential for structural integrity.
-
If the protein has multiple chains (e.g., a dimer), select only the chain containing the active site of interest.[18]
-
Save this cleaned structure as a new PDB file.
-
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add Polar Hydrogens (Edit > Hydrogens > Add > Polar Only). This step is critical for defining potential hydrogen bond donors and acceptors.[19][20]
-
Add Kollman Charges (Edit > Charges > Add Kollman Charges). This assigns partial atomic charges necessary for calculating electrostatic interactions.[19]
-
Save the prepared receptor as a PDBQT file (Grid > Macromolecule > Choose...). This format contains the coordinate information plus the assigned charges (Q) and atom types (T) required by Vina.[21]
-
Step 2: Ligand Preparation (1,2,4-Oxadiazole Derivative)
Causality: The ligand must be converted into a flexible 3D model with correct chemistry. Energy minimization finds a stable, low-energy starting conformation, while defining rotatable bonds allows the docking algorithm to explore how the molecule might change shape to fit into the binding pocket.[20][22]
-
Acquire Structure: Obtain the 2D structure of your 1,2,4-oxadiazole derivative. This can be drawn in software like ChemDraw or downloaded from databases like PubChem.
-
Convert to 3D and Minimize: Use a program like Avogadro or the online CORINA server to convert the 2D structure to 3D. Perform an energy minimization using a force field (e.g., MMFF94) to relieve any steric strain.
-
Prepare in AutoDock Tools (ADT):
-
Open the 3D ligand file in ADT (Ligand > Input > Open).
-
Add Gasteiger Charges (Edit > Charges > Compute Gasteiger). These are standard charges used for small organic molecules.[22]
-
Detect Rotatable Bonds (Ligand > Torsion Tree > Detect Root). ADT will automatically identify acyclic single bonds. The number of rotatable bonds directly impacts the computational complexity; more flexible molecules require more extensive searching.[22]
-
Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Box Generation
Causality: The docking simulation does not search the entire universe for a binding site. You must define a three-dimensional search space, the "grid box," where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters that dictate the nature of the experiment.[21][23]
-
Open Receptor in ADT: Load your prepared receptor PDBQT file.
-
Launch Grid Box Tool: Go to Grid > Grid Box....
-
Position the Box:
-
Site-Specific Docking (Recommended): If the binding site is known (e.g., from a co-crystallized ligand in the original PDB file), center the grid box on that location. The dimensions (x, y, z) should be large enough to fully encompass the binding pocket plus some surrounding area to allow the ligand to enter and rotate freely.[21]
-
Blind Docking: If the binding site is unknown, adjust the grid box dimensions to cover the entire surface of the protein. This is computationally more intensive and is used for identifying potential new binding sites.
-
-
Record Coordinates: Note the center coordinates (x, y, z) and size dimensions (x, y, z) in Ångströms. These values are required for the configuration file.
Step 4: Running the AutoDock Vina Simulation
Causality: Vina requires a simple text file to specify all the input parameters for the docking run. This ensures reproducibility and allows for easy modification of parameters for subsequent runs.
-
Create a Configuration File: In a plain text editor, create a file named conf.txt.
-
Add Parameters: Populate the file with the receptor, ligand, and grid box information you recorded. The exhaustiveness parameter controls how thoroughly the search algorithm explores the conformational space; a higher value increases accuracy but also computation time.
-
Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the Vina executable:
vina --config conf.txt --log results.log
Part 3: Interpreting the Output - From Numbers to Insights
The output of a Vina run is a PDBQT file containing the predicted binding poses and their corresponding scores, and a log file summarizing the results.
Docking Scores and Binding Affinity
Vina will output a table of binding affinities for the top poses (usually 9 by default) in the log file.
-
Primary Metric: The binding affinity (kcal/mol) from the top-ranked pose (Mode 1) is the key result. A more negative value indicates stronger predicted binding.[11][12][14]
-
Relative Comparison: This score is most powerful when used for relative comparison. Dock a series of 1,2,4-oxadiazole derivatives and a known reference inhibitor to the same receptor under identical conditions. The rank order of the docking scores can then be used to hypothesize which derivatives may be more potent.[11]
| Binding Affinity (kcal/mol) | General Interpretation | Caveat |
| > -5.0 | Weak or No Binding | --- |
| -5.0 to -7.0 | Moderate Binding | --- |
| -7.0 to -10.0 | Strong Binding | Potential for good activity. |
| < -10.0 | Very Strong Binding | Excellent candidate, but requires careful visual inspection.[13] |
Visual Analysis of Binding Poses
Causality: A good score is meaningless if the binding pose is not chemically sensible. Visual inspection is a mandatory step to validate the result and understand the structural basis of the predicted affinity.[12][13]
-
Load Structures: Open your receptor PDBQT and the results.pdbqt output file in PyMOL or Discovery Studio.
-
Examine the Top Pose: Focus on the best-scoring pose (Mode 1).
-
Identify Key Interactions: Analyze the non-covalent interactions between your 1,2,4-oxadiazole derivative and the active site residues.
-
Hydrogen Bonds: Are the nitrogen/oxygen atoms of the oxadiazole ring or other functional groups forming H-bonds with key amino acid donors/acceptors (e.g., Ser, Thr, His)?
-
Hydrophobic Interactions: Are aryl substituents on the oxadiazole ring nestled in hydrophobic pockets formed by residues like Leu, Val, or Phe?
-
Pi-Stacking: Is the aromatic oxadiazole ring interacting with aromatic residues like Phe, Tyr, or Trp?[6]
-
-
Validate Against Known Data: If you are docking into a target with a known inhibitor, compare your interactions to those of the known inhibitor. Does your compound interact with the same critical residues? This provides confidence in the result.
Post-Docking Analysis Workflow
Caption: Workflow for analyzing and visualizing docking results.
Part 4: Ensuring Trustworthiness - Validation and Best Practices
In silico models are powerful but are ultimately predictions. A rigorous docking study must be a self-validating system, incorporating controls and acknowledging its limitations.
-
Protocol Validation via Re-Docking: The single most important validation step is "re-docking." If your target PDB structure contained a co-crystallized ligand, perform your docking protocol on that known ligand. Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy pose predicted by Vina and the original experimental pose. An RMSD value below 2.0 Å indicates that your protocol settings (e.g., grid box, exhaustiveness) are accurate and can reliably reproduce the experimental binding mode.[12][24]
-
Use Positive Controls: Always include a known, potent inhibitor of your target in your docking study. The docking score of your novel 1,2,4-oxadiazole derivatives should ideally be comparable to or better than this positive control.
-
The Crucial Link to Experiment: Molecular docking is a hypothesis-generation tool. The predictions made must be tested experimentally. In vitro enzyme inhibition assays to determine IC₅₀ values are the gold standard for confirming the biological activity of the most promising computationally-screened compounds.[9] A strong correlation between low docking scores and low experimental IC₅₀ values provides the ultimate validation for the computational model.
Conclusion
Molecular docking is an indispensable technique in the modern pursuit of novel therapeutics based on scaffolds like 1,2,4-oxadiazole. By combining a robust, validated protocol with a critical analysis of both binding scores and interaction patterns, researchers can gain profound insights into structure-activity relationships. This guide provides the foundational framework for such studies, emphasizing that the true power of docking is realized not just in generating a number, but in building a testable, structurally-grounded hypothesis that can guide and accelerate the journey from chemical concept to clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. etflin.com [etflin.com]
- 15. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. indico4.twgrid.org [indico4.twgrid.org]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. ymerdigital.com [ymerdigital.com]
Troubleshooting & Optimization
Technical Support Center: 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind common protocols, providing actionable insights grounded in established chemical principles.
Overview of the Synthetic Pathway
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with an acylating agent.[1][2][3] For the target molecule, this involves a two-step sequence starting from 4-methoxybenzamidoxime and chloroacetyl chloride.
The general workflow is as follows:
Caption: General two-step synthesis pathway for 1,2,4-oxadiazoles.
This seemingly straightforward pathway is prone to several pitfalls that can drastically reduce yield. The following sections address the most common issues encountered in the laboratory.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific problems you may be encountering during your synthesis.
Q1: My overall yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-methoxybenzamidoxime starting material. What is causing this inefficient acylation?
A1: This issue points directly to suboptimal conditions in the first step: the O-acylation of 4-methoxybenzamidoxime. The amidoxime functional group has two nucleophilic sites (the oxime -OH and the amine -NH2), and efficient, selective acylation on the oxygen is critical.
Probable Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is crucial for deprotonating the amidoxime's hydroxyl group, making it a more potent nucleophile.
-
Insight: A weak base may not sufficiently deprotonate the amidoxime. An overly strong or nucleophilic base can react with the highly electrophilic chloroacetyl chloride.
-
Recommendation: Pyridine or triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. For more challenging acylations, consider using an inorganic base like potassium carbonate (K₂CO₃) in a suitable solvent.[4] The reaction should be performed at a low temperature (e.g., 0 °C) to start, adding the chloroacetyl chloride dropwise to control the exothermic reaction and minimize side product formation.
-
-
Solvent Issues: The solvent must be anhydrous.
-
Insight: Chloroacetyl chloride is highly reactive and will be rapidly quenched by any water present, preventing it from reacting with the amidoxime.
-
Recommendation: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Competitive N-Acylation: While O-acylation is generally favored, some N-acylation can occur, leading to a dead-end side product that will not cyclize to the desired oxadiazole.
-
Insight: The kinetic and thermodynamic favorability of O- versus N-acylation can be influenced by reaction conditions.
-
Recommendation: Low-temperature addition of the acyl chloride generally favors O-acylation.
-
Q2: I have successfully isolated the O-acyl amidoxime intermediate, but the subsequent cyclodehydration step gives a poor yield. How can I drive the reaction to completion?
A2: Inefficient cyclodehydration is the most common bottleneck in 1,2,4-oxadiazole synthesis.[5][6] The O-acyl intermediate can be quite stable, requiring specific conditions to eliminate water and form the heterocyclic ring.
Probable Causes & Solutions:
-
Insufficiently Forcing Thermal Conditions:
-
Insight: Thermal cyclization requires significant energy to overcome the activation barrier for intramolecular dehydration.
-
Recommendation: This method typically involves refluxing in a high-boiling-point aprotic solvent such as toluene or xylene for several hours. Caution: Given the presence of a reactive chloromethyl group, prolonged high temperatures may lead to degradation or side reactions. This method should be approached with care and monitored closely.
-
-
Ineffective Base-Mediated Cyclization:
-
Insight: A base can facilitate the cyclization under milder conditions compared to thermal methods. This is often the preferred route.
-
Recommendation: Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective and common reagent for promoting cyclization at room temperature.[5][7] Alternatively, "superbase" systems like NaOH or KOH in DMSO have proven effective for room-temperature cyclocondensation.[5][7] These methods are generally high-yielding and avoid the harshness of high-temperature reflux.
-
-
Microwave-Assisted Synthesis:
-
Insight: Microwave irradiation can dramatically accelerate the rate of cyclodehydration, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[2][4]
-
Recommendation: A highly efficient protocol involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the mixture in a microwave reactor. This solvent-free approach simplifies workup and often provides excellent yields.[4]
-
Comparison of Cyclodehydration Methods
| Method | Typical Conditions | Pros | Cons |
| Thermal | Reflux in Toluene/Xylene (110-140 °C) | Simple setup | High energy; potential for side reactions/degradation[5] |
| Base-Mediated | TBAF/THF or NaOH/DMSO at RT | Mild conditions; often high yield[7] | Requires stoichiometric base; anhydrous conditions critical |
| Microwave | Solid-supported (Silica) or in solution | Very fast; high yields; clean reactions[4] | Requires specialized equipment |
Q3: My analytical data (LC-MS) shows a major impurity with a mass corresponding to the hydrolyzed O-acyl intermediate or the starting 4-methoxybenzamidoxime. How can I prevent this?
A3: This is a classic sign of water contamination. The O-acyl amidoxime intermediate is an ester and is susceptible to cleavage via hydrolysis, especially under basic or acidic conditions or upon heating in the presence of moisture.[5]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting hydrolysis of the O-acyl intermediate.
Key Actions:
-
Ensure Anhydrous Conditions: This is non-negotiable for the cyclization step. Use dry solvents and an inert atmosphere.[5]
-
Minimize Aqueous Workup: If an aqueous workup is necessary, perform it quickly and efficiently. Neutralize the reaction mixture carefully and extract the product into an organic solvent. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.
-
Optimize Base Stoichiometry: If using a base for cyclization, using a large excess, especially of aqueous base, can promote hydrolysis. Use the recommended stoichiometry (e.g., 1.1-1.4 equivalents of TBAF).[7]
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I perform this synthesis as a one-pot reaction? Yes, one-pot procedures have been developed for 1,2,4-oxadiazoles and can be very efficient.[6][8] A common approach involves performing the initial O-acylation in a solvent like DCM, and after confirming the formation of the intermediate (e.g., by TLC), a different solvent and/or a cyclizing agent (like a base in DMSO) is added directly to the mixture.[7] This avoids the isolation of the potentially sensitive intermediate. However, for initial optimization, a two-step process is recommended to identify which stage is causing yield loss.
-
FAQ 2: I am concerned about the stability of the 5-(chloromethyl) group. Are there any special precautions? This is an excellent consideration. The chloromethyl group is a potential alkylating agent.
-
During Cyclization: Avoid using strongly nucleophilic bases (e.g., alkoxides) for the cyclization step, as they could displace the chloride. Non-nucleophilic bases like TBAF are ideal.
-
During Workup & Purification: Avoid prolonged exposure to nucleophilic solvents (like methanol or ethanol) or reagents. During purification by column chromatography, use neutral solvents like hexanes and ethyl acetate. The final product should be stored in a dry, cool environment. The instability of similar chloromethyl-oxadiazole compounds has been noted, sometimes requiring prompt use after synthesis.[9]
-
-
FAQ 3: What are the best analytical methods to monitor the reaction?
-
Thin-Layer Chromatography (TLC): Essential for tracking the consumption of the starting amidoxime and the formation of the intermediate and final product. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to confirm the masses of your starting material, intermediate, product, and any side products, providing clear evidence for issues like hydrolysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are required to confirm the final structure. Key signals to look for in the product include the singlet for the -CH₂Cl protons (typically around 4.5-5.0 ppm) and the characteristic aromatic signals for the 4-methoxyphenyl group.
-
Optimized Experimental Protocols
The following are starting-point protocols based on successful literature precedents. Optimization may be required for your specific setup.
Protocol A: Two-Step Synthesis with TBAF-Mediated Cyclization
Step 1: Synthesis of O-(2-chloroacetyl)-4-methoxybenzamidoxime
-
Dissolve 4-methoxybenzamidoxime (1.0 eq) in anhydrous DCM (approx. 0.2 M) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Wash the reaction mixture with cold water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acyl amidoxime intermediate from Step 1 in anhydrous THF (approx. 0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-12 hours. Monitor by TLC/LC-MS for the disappearance of the intermediate and formation of the product.[7]
-
Once complete, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure title compound.
Protocol B: One-Pot, Microwave-Assisted, Silica-Supported Synthesis
This protocol is adapted from a general procedure for 1,2,4-oxadiazole synthesis.[4]
-
In a sealed vessel under a nitrogen atmosphere, dissolve 4-methoxybenzamidoxime (1.0 eq) and dry potassium carbonate (2.2 eq) in anhydrous DCM (approx. 0.3 M).
-
Add chloroacetyl chloride (1.1 eq) dropwise at room temperature. Stir for 2-3 hours until TLC indicates complete consumption of the amidoxime.
-
Add 1 gram of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder of the silica-supported intermediate.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 100-150 W, 10-20 minutes). Optimization of power and time is necessary.
-
After cooling, extract the product from the silica gel with ethyl acetate or acetone.
-
Filter the silica gel and concentrate the filtrate. Purify by flash column chromatography as described in Protocol A.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the purification of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for obtaining this compound in high purity. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The purification of this compound, while seemingly straightforward, can present several challenges. The presence of the reactive chloromethyl group and potential for byproduct formation during synthesis necessitates a carefully optimized purification strategy.[1] This guide will walk you through troubleshooting common issues related to recrystallization and column chromatography, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 4-methoxybenzamidoxime or chloroacetyl chloride derivatives.
-
O-acylated amidoxime intermediate: This is a common byproduct if the cyclization is incomplete.[1]
-
Hydrolysis product: The chloromethyl group can be susceptible to hydrolysis, especially on silica gel, leading to the corresponding hydroxymethyl derivative.
-
Side-reaction products: Depending on the reaction conditions, other isomers or related substances might form.
Q2: Which purification method is generally preferred: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is an excellent choice for large-scale purification when the crude product is relatively pure (>90%). It is cost-effective and can yield highly crystalline material.
-
Column chromatography is more suitable for smaller scales or when dealing with complex mixtures of impurities that have similar solubility to the product.[4] It offers superior separation of components with different polarities.
Troubleshooting Guide: Recrystallization
Problem 1: Oily residue forms instead of crystals.
-
Cause: This "oiling out" typically occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is supersaturated with impurities that inhibit crystallization.
-
Solution:
-
Re-heat the solution: Add more solvent until the oil completely dissolves.
-
Slow cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.
-
Solvent system modification: If the problem persists, consider a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem 2: Poor recovery of the purified compound.
-
Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Using an excessive amount of solvent will also lead to low recovery.
-
Solution:
-
Solvent Selection: Test a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for 1,2,4-oxadiazole derivatives is an ethanol/water or isopropanol/water mixture.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Concentrate the Mother Liquor: If you suspect significant product loss, you can concentrate the filtrate and attempt a second recrystallization.
-
| Solvent System (v/v) | Suitability for 1,2,4-Oxadiazoles | Notes |
| Ethanol/Water | High | Often provides good crystals. The ratio needs to be optimized. |
| Isopropanol/Water | High | Similar to ethanol/water, a good alternative. |
| Ethyl Acetate/Hexanes | Moderate to High | Effective for less polar impurities. |
| Dichloromethane/Pentane | Moderate | Good for removing non-polar impurities, but can be difficult to crystallize from. |
Troubleshooting Guide: Column Chromatography
Problem 3: The compound is not moving from the baseline on the TLC plate.
-
Cause: The chosen eluent is not polar enough to move the compound up the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a typical ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
-
Add a Polar Modifier: For highly polar compounds, adding a small amount (0.5-1%) of methanol or triethylamine (if the compound is basic) to the eluent can significantly improve mobility.
-
Problem 4: Poor separation of the product from an impurity (co-elution).
-
Cause: The polarity of the product and the impurity are too similar for effective separation with the current solvent system.
-
Solution:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes switching to a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/ethyl acetate) can resolve the co-eluting spots.
-
Fine-tune the Polarity: Use a shallower solvent gradient or run the column isocratically with a finely tuned solvent ratio to maximize the separation between the spots. A target Rf value of 0.2-0.4 for the desired compound on TLC is often a good starting point for column chromatography.[5][6]
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase, such as alumina, although silica gel is generally the first choice.
-
Problem 5: Streaking of the compound on the TLC plate and column.
-
Cause: This can be due to several factors including overloading the plate/column, the compound being highly polar and interacting strongly with the silica gel, or potential decomposition on the stationary phase.
-
Solution:
-
Dilute the Sample: Ensure the sample is not too concentrated when spotted on the TLC plate or loaded onto the column.
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can reduce tailing by competing for active sites on the silica gel.
-
Consider Stability: The chloromethyl group might be sensitive to the acidic nature of silica gel. If decomposition is suspected, consider using deactivated (neutral) silica gel or running the column quickly.
-
Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Ethyl Acetate/Hexanes | A versatile system with tunable polarity. Start with a low polarity (e.g., 10:90) and gradually increase the ethyl acetate concentration. |
| Visualization | UV light (254 nm) | The aromatic rings in the molecule should make it UV active. |
| Staining | Potassium permanganate stain | Can be used as a secondary, destructive visualization method if the compound is not UV active or to visualize non-UV active impurities. |
Workflow and Decision-Making Diagrams
Purification Method Selection Workflow
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Column Chromatography Co-elution
Caption: A logical workflow for resolving co-elution issues in column chromatography.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]
- 3. ijper.org [ijper.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. organomation.com [organomation.com]
Technical Support Center: 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
A Guide to Ensuring Stability and Proper Storage for Researchers, Scientists, and Drug Development Professionals
Introduction to the Compound's Stability Profile
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This core structure is generally recognized for its thermal stability. However, the molecule's overall stability is significantly influenced by the presence of a reactive chloromethyl group at the 5-position and its susceptibility to environmental factors such as pH, moisture, and light.
The primary degradation pathways for this class of compounds involve the 1,2,4-oxadiazole ring and the chloromethyl group. The oxadiazole ring can undergo cleavage under both acidic and basic conditions, while the chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The container should be tightly sealed to prevent exposure to moisture.[3][4][5] For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended.
Q2: How does pH affect the stability of this compound?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, this compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range, approximately pH 3-5.[6][7] In strongly acidic or basic conditions, the 1,2,4-oxadiazole ring is prone to opening, leading to the formation of degradation products.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, oxadiazole derivatives can be susceptible to photolytic degradation.[8][9] It is advisable to store the compound in an amber or opaque container to protect it from light.[1]
Q4: What are the primary degradation products I should be aware of?
A4: The two main sites of degradation are the 1,2,4-oxadiazole ring and the chloromethyl group. Ring opening under acidic or basic conditions can lead to the formation of aryl nitriles.[6][7] The chloromethyl group is susceptible to hydrolysis, which would result in the corresponding hydroxymethyl derivative.
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate decomposition.[1] Also, ensure that the compound does not come into contact with moisture.[2]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent experimental results over time.
-
Probable Cause: This could be a sign of compound degradation. The reactive chloromethyl group can be slowly hydrolyzed by atmospheric moisture, or the oxadiazole ring may be degrading due to improper storage conditions.
-
Solution:
-
Verify Purity: Before use, it is crucial to verify the purity of the compound, especially for older batches. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13]
-
Aliquot Samples: For long-term use, it is best practice to aliquot the bulk sample into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions with each use.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible).
-
Issue 2: The appearance of the compound has changed (e.g., color change, clumping).
-
Probable Cause: Physical changes are often indicative of chemical degradation. Color change can suggest the formation of chromophoric impurities, while clumping may indicate the absorption of moisture.
-
Solution:
-
Do Not Use: If you observe any significant change in the physical appearance of the compound, it is recommended not to use it for sensitive experiments.
-
Re-purification: If the material is valuable, re-purification by a suitable method such as recrystallization or column chromatography may be possible. However, the purity must be confirmed analytically before use.
-
Review Storage Practices: This is a critical indicator that your current storage conditions are not adequate. Re-evaluate your storage setup to ensure it is sufficiently dry and protected from light.
-
Issue 3: Difficulty dissolving the compound in a solvent where it was previously soluble.
-
Probable Cause: This could be due to the formation of insoluble degradation products or polymers.
-
Solution:
-
Sonication: Gentle sonication may help to dissolve the material.
-
Purity Check: Analyze the material to identify any insoluble impurities.
-
Discard if Necessary: If the compound does not fully dissolve, it is best to discard the batch and use a fresh, pure sample.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Initial Purity Assessment: Upon receiving the compound, verify its purity using a suitable analytical method (e.g., HPLC, NMR).
-
Aliquotting: In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry nitrogen stream), aliquot the compound into appropriately sized, amber glass vials.
-
Inert Atmosphere: For maximum stability, flush each vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Use vials with tight-fitting caps that have a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label each vial with the compound name, batch number, date, and concentration (if in solution).
-
Storage: Place the sealed vials in a secondary container with a desiccant and store in a refrigerator at 2-8°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can be performed to understand the stability of the compound under various stress conditions.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for the compound.
Storage Decision Workflow
Caption: Decision workflow for proper storage of the compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.fi [fishersci.fi]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The 1,2,4-oxadiazole motif is a valued bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates[1]. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the condensation and subsequent cyclization of 4-methoxybenzamidoxime with an activated form of chloroacetic acid, most commonly chloroacetyl chloride. The reaction proceeds via a two-stage mechanism: (1) O-acylation of the amidoxime to form a stable intermediate, and (2) intramolecular cyclodehydration to form the final 1,2,4-oxadiazole ring.
Caption: General two-stage mechanism for 1,2,4-oxadiazole formation.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My overall reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
A1: Low yields in this synthesis typically stem from issues in one of the two key stages: inefficient acylation or incomplete cyclodehydration[2].
-
Cause 1: Poor Acylation of the Amidoxime. The initial reaction between 4-methoxybenzamidoxime and chloroacetyl chloride is critical.
-
Troubleshooting:
-
Verify Reagent Purity: Ensure the 4-methoxybenzamidoxime is pure and dry. Amidoximes can be unstable; store them under inert gas in a refrigerator. Verify the chloroacetyl chloride is fresh, as it can hydrolyze over time.
-
Control Reaction Temperature: The acylation is exothermic. Perform the dropwise addition of chloroacetyl chloride at a reduced temperature (0 °C) to prevent side reactions and decomposition of the starting material.
-
Optimize Base and Stoichiometry: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used.
-
-
-
Cause 2: Incomplete Cyclodehydration. The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step and can stall[2].
-
Troubleshooting:
-
Apply Thermal Energy: This is the most common method. After the initial acylation is complete (confirm by TLC), heat the reaction mixture to reflux in a solvent like toluene or dioxane for several hours[3].
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating[4][5].
-
Utilize a One-Pot Basic Medium: Switching to a one-pot protocol using a base/solvent system like NaOH/DMSO or KOH/DMSO can facilitate both acylation and cyclization at room temperature, often with improved yields[6][7][8][9].
-
-
Q2: The reaction seems to stall after forming the O-acylamidoxime intermediate. How can I push the cyclization to completion?
A2: Accumulation of the O-acylamidoxime intermediate is a common bottleneck. The cyclization requires overcoming an energy barrier to facilitate the intramolecular nucleophilic attack and subsequent dehydration.
-
Solution 1: Increase Thermal Driving Force. If you are already heating, ensure the temperature is appropriate for the solvent's boiling point (e.g., ~110°C for toluene). Prolonged heating (12-24 hours) may be necessary, but monitor for decomposition by TLC.
-
Solution 2: Switch to a High-Boiling Point Aprotic Solvent. Solvents like xylenes or dimethylformamide (DMF) allow for higher reaction temperatures, which can accelerate the cyclization.
-
Solution 3: Base-Catalyzed Cyclization. After isolating the crude O-acylamidoxime, you can subject it to base-catalyzed cyclization conditions. A strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in THF or an inorganic base like K₂CO₃ in DMSO can effectively promote ring closure, often at lower temperatures than thermal methods[7].
Q3: I'm observing significant side product formation, leading to a complex mixture that is difficult to purify. What are these impurities and how can I prevent them?
A3: Side products can arise from the reactivity of the starting materials and the chloromethyl group on the product.
-
Likely Impurity 1: Dimerization/Polymerization. The product, this compound, has a reactive chloromethyl group that can lead to self-alkylation or reaction with other nucleophiles in the mixture, especially under prolonged heating or basic conditions.
-
Prevention: Minimize reaction time once the product is formed. Cool the reaction mixture promptly upon completion (as determined by TLC). Use milder reaction conditions where possible, such as room-temperature base-catalyzed methods[10].
-
-
Likely Impurity 2: Unreacted Starting Materials. Inefficient acylation will leave unreacted 4-methoxybenzamidoxime.
-
Prevention: Ensure accurate stoichiometry. Adding the chloroacetyl chloride as a solution can improve dosing accuracy. Re-evaluate the purity of your starting materials.
-
-
Likely Impurity 3: Hydrolysis Products. If water is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the amidoxime can also degrade.
-
Prevention: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: The optimal choice depends on whether you prefer a traditional two-step approach or a more modern one-pot synthesis.
-
Two-Step (Classic Method): Triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) for the initial acylation at 0 °C, followed by solvent-swapping to toluene for thermal cyclization at reflux, is a robust and well-documented method[3]. This allows for clear separation of the two reaction stages.
-
One-Pot (Efficient Method): A system of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at room temperature has emerged as a highly efficient method for the one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and esters or acyl chlorides[6][8][9]. This approach avoids harsh heating and can simplify the workup procedure, often leading to higher yields.
Q2: How should I monitor the reaction progress effectively?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring this reaction.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
-
Tracking the Reaction:
-
Spot the starting 4-methoxybenzamidoxime (SM).
-
After adding chloroacetyl chloride, a new, less polar spot corresponding to the O-acylamidoxime intermediate should appear, and the SM spot should diminish.
-
During the cyclization (heating) step, the intermediate spot will fade and be replaced by the final product spot, which is typically the least polar of the three. The reaction is complete when the intermediate spot is no longer visible.
-
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography is the most effective method for purifying this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity eluent (e.g., 5% ethyl acetate/hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 15-25% ethyl acetate) to elute your product.
-
Post-Purification: After chromatography, the fractions containing the pure product can be combined and the solvent removed under reduced pressure. The resulting solid can often be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Section 4: Optimized Experimental Protocols
Protocol A: Two-Step Thermal Cyclization Method
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzamidoxime (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the amidoxime by TLC.
-
Once acylation is complete, remove the DCM under reduced pressure.
-
Add toluene to the residue and heat the mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the conversion of the intermediate to the product by TLC.
-
Upon completion, cool the reaction to room temperature, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
Protocol B: One-Pot Room Temperature Synthesis[6][8]
-
To a round-bottom flask, add powdered sodium hydroxide (NaOH, 2.0 eq) to anhydrous dimethyl sulfoxide (DMSO, approx. 0.5 M) and stir for 10 minutes.
-
Add 4-methoxybenzamidoxime (1.0 eq) to the mixture and stir for another 15 minutes at room temperature.
-
Slowly add chloroacetyl chloride (1.0 eq) to the reaction mixture (Note: this may be exothermic; use a water bath if necessary).
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude solid and purify by flash column chromatography or recrystallization.
Section 5: Data Summary and Troubleshooting Workflow
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Protocol A (Two-Step) | Protocol B (One-Pot) | Rationale & Key Advantage |
| Base | Triethylamine | Sodium Hydroxide | NaOH/DMSO acts as a superbase system, facilitating cyclization at RT[8]. |
| Solvent | DCM, then Toluene | DMSO | DMSO's high polarity and aprotic nature stabilizes intermediates and ions[6]. |
| Temperature | 0 °C to 110 °C | Room Temperature | Avoids thermal degradation and reduces energy consumption. |
| Reaction Time | 14 - 24 hours | 4 - 16 hours | One-pot procedure is significantly faster. |
| Workup | Liquid-liquid extraction | Precipitation/Filtration | Precipitation simplifies isolation of the crude product. |
| Complexity | Higher (solvent swap) | Lower (single pot) | Ideal for rapid synthesis and library generation. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the scale-up synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. As a key building block in medicinal chemistry, successful and safe scale-up of this compound is critical. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from lab-scale to pilot or manufacturing scale.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the synthesis. The typical two-step synthetic route is considered:
-
Step 1: Formation of 4-methoxybenzamidoxime from 4-methoxybenzonitrile and hydroxylamine.
-
Step 2: Cyclization of the amidoxime with chloroacetyl chloride to yield the target oxadiazole.
Diagram: Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Q1: During the cyclization (Step 2), we are experiencing a significant, difficult-to-control exotherm upon adding chloroacetyl chloride. What is the cause and how can we mitigate this?
A1: This is a classic scale-up challenge. The reaction between the nucleophilic 4-methoxybenzamidoxime and the highly electrophilic chloroacetyl chloride is extremely fast and highly exothermic. On a lab scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. On a larger scale, this ratio decreases dramatically, leading to heat accumulation and a potential thermal runaway.
Causality & Solution:
-
Underlying Cause: The acylation of the amidoxime nitrogen and subsequent cyclization releases a significant amount of energy. The rate of heat generation surpasses the rate of heat removal by the reactor's cooling system.
-
Primary Solution: Control the Rate of Reaction. The best approach is to switch from a batch or semi-batch process to a controlled, semi-batch addition of the limiting reagent (typically chloroacetyl chloride) at a rate that matches the reactor's cooling capacity. This ensures the temperature remains within a safe operating window (e.g., 0-10 °C).
-
Secondary Solution: Solvent and Concentration. Using a solvent with a good heat capacity (like toluene or ethyl acetate) can help absorb some of the energy. However, ensure the concentration is not so dilute that it makes the process economically unviable. A typical concentration is around 10-15 volumes of solvent relative to the amidoxime.
-
Tertiary Solution: Alternative Reagents. While chloroacetyl chloride is common, consider using chloroacetic anhydride or performing a two-step reaction with chloroacetic acid and a coupling agent like DCC or EDC. These methods are generally less exothermic but may introduce other challenges, such as the removal of byproducts (e.g., dicyclohexylurea).
Q2: Our final product purity is low (~85-90%) after crystallization, with a persistent impurity observed by HPLC/LC-MS. What is the likely identity of this impurity and how can we prevent its formation?
A2: The most probable impurity is the N,O-bis-acylated adduct of the amidoxime. This occurs when both the nitrogen and the oxygen of the amidoxime's -NOH group react with chloroacetyl chloride.
Causality & Solution:
-
Mechanism of Formation: The amidoxime has two nucleophilic sites. While the initial N-acylation is desired and leads to the cyclization pathway, a competitive O-acylation can occur. If a second molecule of chloroacetyl chloride reacts with the O-acylated intermediate before cyclization, the bis-acylated impurity is formed. This is often exacerbated by localized high concentrations of chloroacetyl chloride.
-
Prevention Strategy 1: Stoichiometry and Addition. Use a slight excess, but not more than 1.05-1.1 equivalents, of chloroacetyl chloride. Crucially, ensure slow, subsurface addition into a well-agitated vessel. This minimizes localized high concentrations and allows the desired N-acylation and subsequent rapid cyclization to outcompete the bis-acylation.
-
Prevention Strategy 2: Base Selection. The reaction is typically run with a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. Using a bulky, non-nucleophilic base can sometimes favor the desired pathway. The choice and stoichiometry of the base are critical.
-
Purification: If the impurity does form, it can be difficult to remove by simple crystallization due to similar polarities. A re-slurry in a solvent where the product has low solubility but the impurity has moderate solubility (e.g., a heptane/isopropanol mixture) may be effective.
Diagram: Troubleshooting Impurity Formation
Caption: Decision tree for diagnosing and resolving impurity issues.
Frequently Asked Questions (FAQs)
Q3: What are the critical safety considerations for handling hydroxylamine (Step 1) at a multi-kilogram scale?
A3: Hydroxylamine and its solutions can be hazardous, primarily due to their potential for explosive decomposition, especially in the presence of certain metal ions or when heated under confinement.
-
Material Compatibility: Use glass-lined or stainless steel (316L) reactors. Avoid contact with copper, brass, or other easily oxidized metals, which can catalyze decomposition.
-
Thermal Hazard Analysis: A Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study of the reaction mixture is mandatory before scale-up. This will determine the onset temperature of decomposition and the total adiabatic temperature rise, ensuring your process has a safe thermal margin.
-
Temperature Control: Never allow the hydroxylamine solution or the reaction mixture to exceed the recommended temperature. Ensure the reactor is equipped with a reliable cooling system and an independent emergency quench system.
-
pH Control: The stability of hydroxylamine is pH-dependent. The reaction should be run under controlled pH conditions as specified by your process development studies.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) should be supplemented with a face shield and blast shield, especially during charging operations.
Q4: We are having trouble with the isolation of the 4-methoxybenzamidoxime intermediate. It sometimes oils out or forms a very fine precipitate that is difficult to filter. How can we achieve a consistent, crystalline product?
A4: This is a common issue with amidoximes. Their high polarity and ability to hydrogen bond can make crystallization challenging.
-
Solvent System: The choice of solvent for reaction and isolation is key. Ethanol or methanol are common reaction solvents. For isolation, you may need to perform a solvent swap to an anti-solvent. A mixture of water and isopropanol or ethanol is often effective.
-
Controlled Cooling & Seeding: Avoid "crash cooling." A slow, controlled cooling profile (e.g., 5-10 °C per hour) is essential to promote the growth of larger, more easily filterable crystals. If you have a sample of crystalline material, create a seed slurry and add it to the solution at a point of slight supersaturation to direct the crystallization.
-
pH Adjustment: The solubility of amidoximes can be pH-sensitive. Adjusting the pH of the solution after the reaction is complete can sometimes trigger crystallization. Typically, they are more stable and crystalline near a neutral pH.
-
Agitation: Ensure the agitation is sufficient to keep solids suspended but not so vigorous that it causes crystal breakage (attrition), which can lead to fines and poor filtration.
Representative Scale-Up Protocol
This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.
Table: Comparison of Lab vs. Scale-Up Conditions
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Step 2: Cyclization | |||
| Vessel | 500 mL Round Bottom Flask | 20 L Glass-Lined Reactor | Material compatibility and volume. |
| Amidoxime Input | 10 g | 1.0 kg | 100x scale factor. |
| Solvent (Toluene) | 150 mL (15 vol) | 15 L (15 vol) | Maintained volume ratio for concentration control. |
| Base (Pyridine) | 1.2 eq | 1.2 eq | Stoichiometry remains constant. |
| Chloroacetyl Chloride | 1.1 eq | 1.05 eq | Tighter stoichiometric control at scale to minimize bis-acylation impurity. |
| Addition Method | Manual addition via dropping funnel over 15 min | Metering pump addition over 2-3 hours via subsurface dip tube | Critical for heat management. Slow, controlled addition prevents thermal runaway. |
| Temperature Control | Ice bath (0-5 °C) | Reactor jacket cooling (-5 to 0 °C) | Jacket provides more precise and reliable temperature control for the larger volume. |
| Work-up Quench | Pouring into water | Slow reverse addition into a separate vessel of cold water | Safer and more controlled quench for large volumes. |
| Expected Yield | ~85-92% | ~82-90% | Slight drop in yield is common at scale due to transfers and sampling. |
| Expected Purity (HPLC) | >98% | >98% | Purity should be maintained with proper process control. |
Step-by-Step Methodology (Pilot Scale - Step 2)
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge 4-methoxybenzamidoxime (1.0 kg) and toluene (10 L) to the reactor. Begin agitation.
-
Cooling: Cool the reactor contents to 0 °C using the jacket cooling system.
-
Base Addition: Add pyridine (1.2 eq) to the slurry.
-
Controlled Reagent Addition: Prepare a solution of chloroacetyl chloride (1.05 eq) in toluene (5 L). Using a calibrated metering pump, add this solution to the reactor via a subsurface dip tube over 2-3 hours. CRITICAL: Monitor the internal temperature closely. The addition rate must be immediately stopped if the temperature rises above 5 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor for completion by a validated in-process control (IPC) method (e.g., HPLC).
-
Quench: In a separate vessel, prepare cold (0-5 °C) water (10 L). Slowly transfer the reaction mixture into the cold water with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Solvent Swap & Crystallization: Concentrate the toluene solution under vacuum. Add isopropanol and continue distillation to swap the solvent. Cool the isopropanol solution slowly to 0-5 °C to crystallize the product.
-
Isolation: Filter the product, wash the cake with cold isopropanol, and dry under vacuum at <40 °C to a constant weight.
Technical Support Center: Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the Technical Support Center for the synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating common byproducts. The information provided herein is curated to enhance experimental success through a deep understanding of the reaction mechanisms and potential pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations that may indicate the presence of byproducts or incomplete reactions. Each issue is presented in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction is complete, but the yield of the desired product is low, and I observe a significant amount of a byproduct with a mass corresponding to 4-methoxybenzamide. What is happening?
Probable Cause: This observation strongly suggests the cleavage of the O-acyl amidoxime intermediate. This is a common side reaction, particularly if there is moisture in the reaction or during prolonged heating.[1] The intermediate, formed by the reaction of 4-methoxybenzamidoxime and chloroacetyl chloride, can hydrolyze back to the starting amidoxime, which can then decompose to 4-methoxybenzamide.
Solutions:
-
Ensure Anhydrous Conditions: Moisture is a critical factor in the hydrolysis of the O-acyl amidoxime intermediate.[1] All glassware should be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Minimize Reaction Time and Temperature: Prolonged exposure to heat can promote the decomposition of the intermediate.[1] Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If thermal cyclization is being employed, consider using a higher boiling point solvent for a shorter duration rather than extended heating at a lower temperature.
Q2: I've isolated a major byproduct that has the same mass as my target molecule but different spectroscopic data (NMR, IR). What could this be?
Probable Cause: You are likely observing the formation of an isomeric byproduct. The most probable isomer is the 1,3,4-oxadiazole. Under certain conditions, rearrangement can occur. Another possibility, though less common under standard conditions, is the Boulton-Katritzky rearrangement, which can be triggered by heat or acid, leading to other heterocyclic systems.[1]
Solutions:
-
Control Reaction Temperature: Thermal rearrangements are often temperature-dependent. Carefully control the reaction temperature to minimize the formation of thermally induced isomers.
-
Neutral Workup Conditions: Avoid acidic conditions during the workup, as this can catalyze rearrangements.[1] A neutral or slightly basic workup is preferable.
-
Re-evaluate Cyclization Strategy: If isomer formation is persistent, consider alternative cyclization methods. For instance, base-mediated cyclization at room temperature using a non-nucleophilic base like TBAF in dry THF can be a milder alternative to thermal methods.[2]
Q3: My LC-MS analysis shows a significant peak corresponding to the mass of the O-acyl amidoxime intermediate, but very little of the final product. Why isn't the cyclization proceeding?
Probable Cause: This indicates that the initial acylation of 4-methoxybenzamidoxime has occurred, but the subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring is not efficient.[1][2]
Solutions:
-
Increase Cyclization Driving Force:
-
Thermal Conditions: If you are running the reaction at a lower temperature, you may need to increase it to overcome the activation energy for cyclization. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[1]
-
Base-Mediated Conditions: If using a base, its strength and nature are crucial. Strong, non-nucleophilic bases are preferred.[1] Systems like NaOH/DMSO or KOH/DMSO can promote cyclization even at room temperature.[1][3]
-
-
Choice of Base: The selection of the base is critical. While tertiary amines like triethylamine are commonly used to neutralize the HCl generated from chloroacetyl chloride, they may not be sufficiently strong to effectively promote the cyclodehydration step.[4][5]
Q4: I'm observing a dark coloration of the reaction mixture and the final product is difficult to purify. What is causing this?
Probable Cause: Dark coloration often indicates decomposition or polymerization side reactions. Chloroacetyl chloride is highly reactive and can react with itself or other species in the reaction mixture, especially at elevated temperatures or in the presence of certain impurities.
Solutions:
-
Control the Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the initial exothermic reaction.[4][5]
-
Purify Starting Materials: Ensure the purity of your 4-methoxybenzamidoxime. Impurities can initiate polymerization or other side reactions.
-
Use Activated Charcoal: During the workup, you can treat the solution of your crude product with activated charcoal to remove colored impurities before recrystallization or chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the general reaction mechanism for this synthesis?
The synthesis of this compound typically proceeds in two key steps:
-
O-Acylation: The nucleophilic nitrogen of the 4-methoxybenzamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an O-acyl amidoxime intermediate.[2] A base is typically used to neutralize the hydrochloric acid byproduct.[4]
-
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a suitable base.[1][2]
Caption: General reaction mechanism for the synthesis.
What are the most critical parameters to control in this synthesis?
The following table summarizes the critical parameters and their impact on the reaction outcome:
| Parameter | Importance | Recommended Control Measures |
| Moisture | High | Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere.[1] |
| Temperature | High | Control the initial exothermic reaction by slow addition of reagents at low temperature. Optimize the temperature for the cyclization step to avoid byproduct formation.[1][4] |
| Base | High | Use a non-nucleophilic base to neutralize HCl.[4] For cyclization, a stronger base may be required.[1] |
| Reaction Time | Medium | Monitor the reaction progress to avoid prolonged heating, which can lead to decomposition.[1] |
Are there alternative synthetic routes I should consider?
Yes, while the reaction of an amidoxime with an acyl chloride is a common method, other routes to 1,2,4-oxadiazoles exist.[6] One notable alternative is the one-pot synthesis from the corresponding amidoxime and a carboxylic acid ester in a superbase medium like NaOH/DMSO.[3][6] This approach can sometimes offer better yields and simpler purification.[6]
How can I definitively identify the byproducts in my reaction mixture?
A combination of analytical techniques is recommended for unambiguous byproduct identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the components in your mixture, which is the first step in identifying potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give structural information about the isolated byproducts, allowing for their definitive identification.
-
Infrared (IR) Spectroscopy: Can help to identify key functional groups present in the byproducts, aiding in their characterization.
Is the 5-(chloromethyl) group on the final product stable?
The 5-(chloromethyl) group is a reactive functional group. The final product, this compound, may have limited long-term stability, especially when exposed to moisture, heat, or nucleophiles.[7] It is advisable to use the product in subsequent steps as soon as possible after purification or to store it in a cool, dry, and inert environment.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a general guideline; optimization may be required.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzamidoxime (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of chloroacetyl chloride (1.0-1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cyclization (if necessary): If cyclization is incomplete at room temperature, the reaction mixture can be heated to reflux until the O-acyl intermediate is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: A typical experimental workflow for the synthesis.
References
handling and safety precautions for 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the technical support guide for 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice to ensure safe and effective experimentation. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to support your research endeavors.
This compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are significant scaffolds in medicinal chemistry.[1] The presence of a reactive chloromethyl group makes it a valuable intermediate for further molecular elaboration, but also necessitates specific handling precautions.[2]
Part 1: Frequently Asked Questions (FAQs) on Safety and Handling
This section addresses common questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this exact molecule is limited, the structure presents several potential hazards that must be managed.[3] The primary concerns are:
-
Irritation: Based on data for similar oxadiazole and chloromethyl compounds, it should be assumed to be an irritant to the eyes, skin, and respiratory tract.[4][5]
-
Reactivity: The chloromethyl group is a reactive electrophile, capable of alkylating nucleophiles. This reactivity is key to its synthetic utility but also means it can react with biological macromolecules.
-
Thermal Decomposition: Oxadiazole derivatives generally exhibit good thermal stability, but decomposition at elevated temperatures can release toxic gases, potentially including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl).[6][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial. The following are minimum requirements based on guidelines for similar chemical classes.[4][8][9][10]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield is required when there is a risk of splashes or exothermic reactions.[8][10] | Protects against splashes and accidental contact with mucous membranes. |
| Skin Protection | Chemical-resistant gloves (disposable nitrile gloves are suitable for short-term contact; consult manufacturer guides for extended use).[8] A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[8] | Prevents dermal exposure. The chloromethyl group can be absorbed through the skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate cartridge is necessary.[3][9] | Minimizes inhalation of dust or vapors, which are potential irritants. |
Q3: How should I properly store this chemical?
A3: Proper storage is essential for maintaining chemical integrity and ensuring safety.
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and nucleophiles, as these can react with the chloromethyl group.
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect all waste (solid and solutions) in a designated, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
Part 2: Troubleshooting Experimental Workflows
This section provides guidance on common issues that may arise during reactions involving this compound.
Q5: My nucleophilic substitution reaction is sluggish or failing. What should I investigate?
A5: The chloromethyl group is a good electrophile for S(_N)2 reactions, but several factors can impede its reactivity.
-
Causality: The success of the substitution depends on the nucleophilicity of your reagent, the solvent, and the temperature. Steric hindrance around the nucleophile can also slow the reaction.
-
Troubleshooting Steps:
-
Assess Nucleophile Strength: Weak nucleophiles (e.g., hindered amines, some alcohols) may require more forcing conditions. Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a suitable base like NaH).
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its effective nucleophilicity.
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the reaction rate. Monitor by TLC to avoid decomposition.
-
Phase-Transfer Catalyst: For reactions with inorganic salts (like KCN), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in improving reaction rates.[11]
-
Workflow: Troubleshooting a Nucleophilic Substitution
Caption: Decision tree for troubleshooting nucleophilic substitution reactions.
Q6: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A6: The formation of multiple products often points to side reactions involving the oxadiazole ring or the chloromethyl group.
-
Causality:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be forming di- or tri-substituted products.
-
Elimination: Strong, sterically hindered bases can promote elimination reactions if there are abstractable protons nearby, although this is less likely for this specific substrate.
-
Ring Opening: While 1,2,4-oxadiazoles are generally stable, harsh conditions (e.g., very strong nucleophiles or high temperatures) could potentially lead to ring-opening byproducts.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of your nucleophile. A slight excess (1.1-1.2 equivalents) is often sufficient. For di-alkylation issues, consider using a large excess of the nucleophile to favor the mono-substituted product.
-
Lower Temperature: Run the reaction at a lower temperature to increase the selectivity for the desired kinetic product.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure the reaction occurs at the desired location.
-
Purification: If side products are unavoidable, optimize your purification method (e.g., column chromatography with a shallow gradient, or recrystallization) to isolate the desired compound.[12]
-
Q7: The compound appears to be degrading during my workup or purification. How can I prevent this?
A7: Degradation is often caused by exposure to incompatible conditions during post-reaction processing.
-
Causality: The compound may be sensitive to strong acids, strong bases, or prolonged heating. The chloromethyl group can be hydrolyzed by water, especially under non-neutral pH conditions.
-
Troubleshooting Steps:
-
Neutral Workup: Use a mild aqueous workup (e.g., saturated sodium bicarbonate solution followed by brine) to neutralize any acidic or basic reagents. Avoid strong acids or bases.
-
Avoid Excessive Heat: When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., <40 °C).
-
Silica Gel Choice: For chromatography, use neutral silica gel. Acidic or basic silica can sometimes catalyze the degradation of sensitive compounds.
-
Promptness: Do not let the compound sit in solution for extended periods. Proceed with purification and isolation as efficiently as possible after the reaction is complete.
-
Part 3: Emergency Procedures and Decontamination
This section outlines the immediate actions to take in case of accidental exposure or spills.
Q8: What are the first-aid measures in case of accidental exposure?
A8: Immediate action is critical. Follow these steps while seeking medical attention.[3][4][5]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Q9: How should I handle a spill of this compound?
A9: A spill must be managed quickly and safely to prevent exposure and environmental contamination.[3][4]
Workflow: Chemical Spill Decontamination
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Alternative Synthetic Routes for 1,2,4-Oxadiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals. The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for amide and ester functionalities.[1][2] However, its synthesis can be fraught with challenges, from low yields to the formation of persistent impurities.
This document provides in-depth troubleshooting guides and validated protocols to navigate the complexities of 1,2,4-oxadiazole synthesis, empowering you to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues encountered during the synthesis of 1,2,4-oxadiazoles, particularly via the most common route: the acylation of amidoximes followed by cyclodehydration.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials or the formation of the O-acyl amidoxime intermediate with little to no conversion to the final product.
Probable Cause & Solution:
-
Inefficient Acylation of the Amidoxime: The initial coupling between the amidoxime and the carboxylic acid (or its derivative) may be incomplete. Amidoximes have a reactivity comparable to amines, but sterically hindered or electronically deactivated coupling partners can pose a challenge.[3][4]
-
Recommended Action: If using a carboxylic acid, ensure it is properly activated. Standard peptide coupling reagents like HATU or HOBt/EDC are effective. For a more direct approach, converting the carboxylic acid to an acyl chloride can increase reactivity, though this adds a synthetic step. Using 1,1'-Carbonyldiimidazole (CDI) is another excellent method that serves to both activate the acid and facilitate the subsequent cyclization.[5]
-
-
Ineffective Cyclodehydration Conditions: The cyclization of the O-acyl amidoxime intermediate is frequently the most challenging and rate-limiting step, often requiring significant energy input to overcome the activation barrier.[6][7]
-
Recommended Action:
-
Thermal Cyclization: If heating in a solvent like toluene or xylene is ineffective, higher temperatures may be necessary. Microwave irradiation is a highly effective alternative, often reducing reaction times from many hours to mere minutes and dramatically improving yields.[7][8]
-
Base-Mediated Cyclization: For substrates that are sensitive to high temperatures, base-mediated cyclization at room temperature is a superior option. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a widely used and effective method.[3][4] Superbase systems, such as NaOH or KOH in DMSO, have also proven highly effective for promoting cyclization at ambient temperatures.[3][9]
-
-
Issue 2: Significant Formation of Byproducts Identified as Starting Materials
Symptom: LC-MS analysis reveals the presence of the starting amidoxime and carboxylic acid (or nitrile derived from it), even after the initial coupling appeared complete.
Probable Cause & Solution:
-
Cleavage of the O-Acyl Amidoxime Intermediate: This is a common side reaction, particularly when the cyclization is attempted in the presence of water, alcohols, or other nucleophiles, or under prolonged heating.[10][11] The intermediate simply hydrolyzes or cleaves back to the starting materials.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar), especially for base-mediated cyclizations.
-
Minimize Reaction Time/Temperature: If thermal cyclization is necessary, monitor the reaction closely and stop it as soon as the starting intermediate is consumed. Consider switching to a faster method like microwave heating or a lower-temperature method like TBAF catalysis.[6]
-
-
Issue 3: An Isomeric or Rearranged Product is Observed
Symptom: The product has the correct mass by LC-MS, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement to form other, more stable heterocyclic isomers.[6] This is more common when the substituent at the 5-position has an α-proton.
-
Recommended Action: Avoid high temperatures and acidic conditions during both the reaction and the workup/purification. Use neutral or slightly basic conditions for extraction and prioritize chromatographic purification at room temperature. Ensure the final product is stored in a dry, neutral environment.
-
-
Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloaddition Routes): When attempting to form the oxadiazole via a [3+2] cycloaddition between a nitrile oxide and a nitrile, the nitrile oxide can readily dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[6][9]
-
Recommended Action: This side reaction is often the kinetically favored pathway. To favor the desired cycloaddition, use a large excess of the nitrile partner. Alternatively, generate the nitrile oxide in situ slowly in the presence of the nitrile to keep its instantaneous concentration low.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and versatile method for preparing a diverse library of 1,2,4-oxadiazoles for screening?
A1: For library synthesis, the two-step sequence involving the isolation of the O-acyl amidoxime intermediate followed by a robust cyclization is often the most reliable.[3] While one-pot methods are attractive for their efficiency, they can be more sensitive to substrate scope and may require more optimization for each new combination of building blocks. A dependable sequence is: 1) Couple the amidoxime and carboxylic acid using HATU/DIPEA in DMF. 2) Isolate the O-acyl amidoxime intermediate. 3) Cyclize the intermediate using a catalytic amount of TBAF in anhydrous THF at room temperature.[3][4] This method is high-yielding, has a broad substrate scope, and the mild conditions of the final step are compatible with many functional groups.
Q2: My starting materials are sensitive to high temperatures and strong bases. What are my best synthetic options?
A2: You should focus on methods that proceed under mild, room-temperature conditions. The TBAF-catalyzed cyclization mentioned above is an excellent choice.[3] Another powerful option is the one-pot synthesis using 1,1'-carbonyldiimidazole (CDI).[5] In this method, CDI activates the carboxylic acid, which then reacts with the amidoxime. The imidazole byproduct is basic enough to catalyze the subsequent cyclodehydration at room temperature. This avoids both high heat and the use of strong, external bases.
Q3: Is it possible to synthesize 1,2,4-oxadiazoles directly from nitriles in a one-pot reaction?
A3: Yes, several one-pot procedures starting from nitriles have been developed, which can significantly improve process efficiency by avoiding the isolation of the amidoxime intermediate.[12][13] A common approach involves reacting the nitrile with hydroxylamine to form the amidoxime in situ, followed by the addition of an acylating agent (like an acyl chloride or anhydride) and a cyclization promoter. Other innovative one-pot methods include the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant.[12][14] These methods are powerful but may require more optimization to be broadly applicable.
Alternative Synthetic Protocols
Here are three validated protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: Classic Two-Step Synthesis via TBAF-Catalyzed Cyclization
This robust method offers high yields and is compatible with a wide range of functional groups due to its mild, room-temperature cyclization step.
Step A: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.05 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Add a coupling agent, such as HATU (1.1 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (e.g., dilute with EtOAc, wash with water and brine).
-
Purify the resulting O-acyl amidoxime intermediate by column chromatography or recrystallization.
Step B: TBAF-Catalyzed Cyclization
-
Dissolve the purified O-acyl amidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 0.1-0.2 eq) dropwise at room temperature.
-
Stir the reaction overnight (8-16 hours), monitoring for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield the 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using a Superbase Medium
This efficient one-pot method utilizes a superbase system to directly convert amidoximes and esters to 1,2,4-oxadiazoles at room temperature.[3][9]
-
To a solution of the amidoxime (1.0 eq) and the carboxylic acid ester (e.g., methyl or ethyl ester, 1.1 eq) in DMSO, add powdered NaOH (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted, Silica-Supported Synthesis
This protocol is exceptionally fast and often provides clean conversion with simplified purification.[8]
-
In a flask, add the amidoxime (1.1 eq) and dry K₂CO₃ (2.5 eq) to anhydrous dichloromethane under a N₂ atmosphere.
-
Add a solution of the desired acyl chloride (1.0 eq) in anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the acylation reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Add silica gel (approx. 1g per mmol of acyl chloride) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor and irradiate at a suitable temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, transfer the silica to a column and elute the product directly using an appropriate solvent system (e.g., hexanes/EtOAc).
Method Comparison
| Feature | Protocol 1: Two-Step (TBAF) | Protocol 2: One-Pot (NaOH/DMSO) | Protocol 3: Microwave (Silica) |
| Starting Materials | Amidoxime, Carboxylic Acid | Amidoxime, Carboxylic Ester | Amidoxime, Acyl Chloride |
| Key Reagents | HATU, DIPEA, TBAF | NaOH, DMSO | K₂CO₃, Silica Gel |
| Conditions | Room Temperature | Room Temperature | High Temperature (Microwave) |
| Typical Yields | Good to Excellent | Moderate to Excellent | Good to Excellent |
| Pros | Highly reliable, broad scope, very mild final step, easy to troubleshoot. | Operationally simple (one-pot), avoids isolating intermediates. | Extremely fast, often clean reactions, simplified purification. |
| Cons | Two distinct steps (longer overall process), requires intermediate purification. | Long reaction times, superbasic conditions may not suit all substrates. | Requires specialized microwave equipment, acyl chlorides can be unstable. |
Key Synthetic Pathways and Side Reactions
The following diagram illustrates the primary synthetic pathway from an amidoxime to a 1,2,4-oxadiazole and highlights the key side reactions that can impact yield and purity.
// Nodes for the main pathway Amidoxime [label="Amidoxime", fillcolor="#F1F3F4", style=filled]; Acyl_Intermediate [label="O-Acyl Amidoxime\n(Intermediate)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Oxadiazole [label="Target 1,2,4-Oxadiazole", shape=Mdiamond, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Nodes for side products Cleavage_Products [label="Cleavage Products\n(Amidoxime + Nitrile)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Rearranged_Product [label="Rearranged Isomer\n(Boulton-Katritzky)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Amidoxime -> Acyl_Intermediate [label="+ R-CO-X\n(Acylation)"]; Acyl_Intermediate -> Oxadiazole [label="- H₂O\n(Cyclodehydration)", color="#34A853", penwidth=2];
Acyl_Intermediate -> Cleavage_Products [label="Hydrolysis / Cleavage\n(e.g., H₂O, Heat)", color="#EA4335", style=dashed]; Oxadiazole -> Rearranged_Product [label="Rearrangement\n(e.g., Heat, Acid)", color="#EA4335", style=dashed]; } caption="Primary Synthetic Route and Common Side Reactions"
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, 1,2,4-oxadiazole derivatives have garnered significant attention due to their diverse biological activities and versatile chemical properties.[1][2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a key intermediate, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. By presenting and interpreting experimental data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous identification and quality assessment of this compound and its analogues.
The Structural Significance of this compound
This compound serves as a valuable building block in medicinal chemistry. The presence of a reactive chloromethyl group at the 5-position of the oxadiazole ring provides a handle for further synthetic modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The 3-(4-methoxyphenyl) substituent, on the other hand, can influence the molecule's electronic properties and biological interactions. Accurate spectroscopic characterization is therefore crucial to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps and the reliability of biological evaluations.
Elucidating the Molecular Structure: An NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR Spectroscopy: A Proton's Tale
The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on data from similar compounds, the following proton signals can be anticipated[3][4]:
-
Chloromethyl Protons (-CH₂Cl): A singlet appearing in the downfield region, typically around δ 4.8 ppm. The deshielding effect of the adjacent electronegative chlorine atom and the oxadiazole ring causes this significant downfield shift.
-
Methoxyphenyl Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm, characteristic of the three equivalent protons of the methoxy group.
-
Aromatic Protons (Phenyl Ring): The 4-methoxyphenyl group will give rise to two sets of doublets due to the coupling of adjacent protons. The protons ortho to the methoxy group (H-3' and H-5') are expected to resonate around δ 7.0 ppm, while the protons meta to the methoxy group (H-2' and H-6') will appear further downfield, around δ 8.0 ppm, due to the electronic influence of the oxadiazole ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. For this compound, the key carbon resonances, based on analogous structures, are predicted as follows[3][4][5]:
-
Oxadiazole Ring Carbons (C3 & C5): These carbons are highly deshielded and will appear significantly downfield, typically in the range of δ 168-178 ppm.
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to have a chemical shift around δ 33-34 ppm.
-
Methoxyphenyl Carbons: The carbon attached to the oxygen (C-4') will be found around δ 162 ppm. The other aromatic carbons will have distinct signals, with the carbon attached to the oxadiazole ring (C-1') appearing around δ 122 ppm. The methoxy carbon (-OCH₃) will resonate at approximately δ 55 ppm.
Comparative Spectral Data
To provide a clearer context for the characterization of this compound, the following table compares its expected NMR data with that of a structurally related 1,3,4-oxadiazole analogue, 2-Chloromethyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~4.8 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H) | ~178 (C5-oxadiazole), ~168 (C3-oxadiazole), ~162 (C-4'), ~129 (Ar-CH), ~122 (C-1'), ~114 (Ar-CH), ~55 (-OCH₃), ~33 (-CH₂Cl) |
| 2-Chloromethyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4.83 (s, 2H, -CH₂Cl), 3.88 (s, 3H, -OCH₃), 7.05 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H) | Not readily available in searched sources |
Note: The data for the 1,3,4-oxadiazole analogue is sourced from commercially available information and may not have been independently verified.[6]
Molecular Weight and Fragmentation: Insights from Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[7]
For this compound (C₁₀H₉ClN₂O₂), the expected exact mass is approximately 224.0353 g/mol . In a high-resolution mass spectrum (HRMS), the observation of the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with this precise mass would provide strong evidence for the compound's identity.
The fragmentation pattern in the mass spectrum can also offer valuable structural clues. Common fragmentation pathways for oxadiazoles involve cleavage of the heterocyclic ring.[7] For the title compound, characteristic fragments could arise from the loss of the chloromethyl group or cleavage of the bond between the phenyl ring and the oxadiazole moiety.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Obtain both a full scan mass spectrum to identify the molecular ion and tandem mass spectra (MS/MS) of the molecular ion to study its fragmentation pattern.
-
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that give rise to the characteristic NMR signals.
Caption: Structure of this compound with key NMR assignments.
Conclusion
The comprehensive characterization of this compound by NMR and MS is fundamental for its application in research and development. This guide has provided a detailed overview of the expected spectral features, a comparison with a related isomer, and robust experimental protocols. By adhering to these guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. fishersci.fi [fishersci.fi]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Molecular Architecture: A Comparative Guide to the ¹H NMR Spectrum of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 1,2,4-oxadiazole scaffold is a privileged motif, bestowing upon molecules a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities. The precise characterization of these heterocycles is paramount for advancing drug discovery and materials development. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a key intermediate in the synthesis of various bioactive compounds. By juxtaposing expected spectral data with that of analogous structures, we offer a detailed framework for the structural elucidation of this important molecular class.
The Significance of Spectroscopic Scrutiny
The biological and material properties of 1,2,4-oxadiazole derivatives are intrinsically linked to their molecular structure.[1][2] Minor alterations in substituent patterns can dramatically influence a compound's pharmacological activity or physical characteristics. Therefore, unambiguous structural confirmation is a critical step in the research and development pipeline. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing granular insights into the electronic environment of each proton within a molecule.
Predicted ¹H NMR Spectrum and Structural Assignment
While a publicly available experimental spectrum for this compound is not readily found, a highly accurate prediction of its ¹H NMR spectrum can be derived from the extensive body of literature on structurally related compounds.[3][4][5] The expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃O) | ~ 3.8 - 3.9 | Singlet (s) | 3H |
| H-b (CH₂Cl) | ~ 4.8 - 5.0 | Singlet (s) | 2H |
| H-c (Ar-H) | ~ 6.9 - 7.1 | Doublet (d) | 2H |
| H-d (Ar-H) | ~ 7.9 - 8.1 | Doublet (d) | 2H |
Molecular Structure and Proton Assignments:
References
A Senior Application Scientist's Guide to the 13C NMR Analysis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,2,4-oxadiazole scaffold, in particular, is a privileged structure known for its diverse pharmacological activities. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report, offering a comparative analysis grounded in established principles of NMR spectroscopy and supported by experimental data from closely related structural analogs. Our objective is to equip researchers with the expertise to confidently interpret the 13C NMR spectrum of this and similar molecular architectures.
The Structural Significance of this compound
The title compound integrates three key structural motifs: the 1,2,4-oxadiazole ring, a 4-methoxyphenyl (anisole) substituent at the 3-position, and a reactive chloromethyl group at the 5-position. Each of these components imparts distinct electronic and, consequently, spectral characteristics. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which influences the chemical shifts of its constituent carbons and adjacent substituents. The electron-donating methoxy group on the phenyl ring will, in turn, affect the electron density of the aromatic system. The highly electronegative chlorine atom in the chloromethyl group will cause a significant downfield shift for the adjacent carbon. Understanding these individual contributions is crucial for the accurate assignment of the 13C NMR spectrum.
Predicted and Comparative 13C NMR Spectral Analysis
Below is a diagram of the target molecule with the carbon atoms numbered for clear reference in the subsequent analysis.
Caption: Structure of this compound with carbon numbering.
Analysis of the 1,2,4-Oxadiazole Ring Carbons (C3 and C5)
The carbon atoms of the 1,2,4-oxadiazole ring are typically found in the downfield region of the 13C NMR spectrum due to the deshielding effects of the adjacent nitrogen and oxygen atoms.
-
C3: This carbon is bonded to the 4-methoxyphenyl group. Its chemical shift is expected to be in the range of 168-170 ppm.
-
C5: This carbon is attached to the chloromethyl group. It is generally observed further downfield than C3 in many 1,2,4-oxadiazole systems, often in the range of 173-178 ppm.
Analysis of the 4-Methoxyphenyl Group Carbons (C6-C10, C12)
The aromatic carbons of the 4-methoxyphenyl group will exhibit characteristic shifts influenced by the electron-donating methoxy group and the electron-withdrawing 1,2,4-oxadiazole ring.
-
C6 (ipso-Carbon): The carbon directly attached to the oxadiazole ring is expected to be in the range of 120-125 ppm.
-
C7 and C10 (ortho-Carbons): These carbons, ortho to the oxadiazole ring, will be deshielded and are predicted to appear around 128-130 ppm.
-
C8 and C9 (meta-Carbons): These carbons, meta to the oxadiazole ring and ortho to the methoxy group, will be shielded and are expected in the region of 114-116 ppm.
-
C9 (para-Carbon): The carbon bearing the methoxy group will be significantly shielded, with an expected chemical shift around 160-163 ppm.
-
C12 (Methoxy Carbon): The carbon of the methoxy group typically resonates around 55-56 ppm.
Analysis of the Chloromethyl Carbon (C13)
The carbon of the chloromethyl group is directly attached to the highly electronegative chlorine atom, which causes a strong deshielding effect. Therefore, its chemical shift is anticipated to be in the range of 30-40 ppm.
Comparative Data from Structural Analogs
To substantiate our predicted chemical shifts, we can compare them with experimental data from closely related compounds found in the literature. The following table presents a comparison of predicted chemical shifts for our target molecule with experimental data for a similar 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
| Carbon Atom | Predicted Chemical Shift (ppm) for Target Molecule | Experimental Chemical Shift (ppm) for 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole[1] |
| C3 | ~169 | 168.36 |
| C5 | ~175 | 173.14 |
| C6 | ~122 | 124.18 |
| C7/C10 | ~129 | 129.42 |
| C8/C9 | ~115 | 128.90 |
| C9 | ~162 | 138.36 |
| C12 | ~55.5 | - |
| C13 | ~33 | 33.13 |
Note: The experimental data for the 4-chlorophenyl analog will have different aromatic shifts due to the electronic effect of chlorine versus a methoxy group.
The strong correlation between the predicted values for our target molecule and the experimental data for a close analog, particularly for the core oxadiazole and chloromethyl carbons, lends high confidence to our spectral interpretation.
Experimental Protocol for 13C NMR Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is unlikely to react with the analyte and provides a clean spectral window.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation (corresponding to a 400 MHz 1H frequency).
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Spectral Width: A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: To achieve a good signal-to-noise ratio, a sufficient number of scans should be collected, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks if desired, although integration is not as straightforward for 13C NMR as it is for 1H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum of this compound can be confidently interpreted through a combination of predictive methods and comparative analysis with structurally similar compounds. The key spectral features include the downfield signals of the oxadiazole ring carbons, the characteristic pattern of the 4-methoxyphenyl group, and the distinct signal of the chloromethyl carbon. By following the detailed experimental protocol provided, researchers can acquire high-quality data to confirm the structure of this and related compounds, thereby advancing their research in drug development and materials science.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometric techniques for the characterization of this molecule, offering insights into expected fragmentation patterns and the rationale behind choosing the optimal analytical approach.
The Compound at a Glance: Structural Features and Predicted Mass
Before delving into the intricacies of mass spectrometric analysis, it is crucial to understand the key structural features of this compound that will influence its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 224.64 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 224.0353 Da | --INVALID-LINK-- |
The molecule comprises a central 1,2,4-oxadiazole ring, a five-membered heterocycle known for its relative stability and diverse biological activities.[1][2] This core is substituted with a 4-methoxyphenyl group at the 3-position and a chloromethyl group at the 5-position. These substituents will be the primary drivers of the fragmentation patterns observed in mass spectrometry.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step in any mass spectrometric analysis. It dictates the type of information that can be obtained, from simple molecular weight confirmation to detailed structural elucidation through fragmentation analysis.
Electron Ionization (EI): Unraveling the Fragmentation Puzzle
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. While this often results in the absence or low abundance of the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, making it invaluable for structural confirmation.
Expected Fragmentation Pathways under EI:
Based on the known fragmentation of 1,2,4-oxadiazoles and related compounds, the following fragmentation pathways are anticipated for this compound[3][4][5]:
-
Cleavage of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo characteristic cleavage, leading to the formation of nitrile and isocyanate fragments.
-
Loss of the Chloromethyl Group: A prominent fragmentation pathway is the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to ions at m/z [M-49]⁺ and [M-35]⁺, respectively.
-
Fragmentation of the Methoxyphenyl Group: The 4-methoxyphenyl substituent can undergo characteristic losses, such as the loss of a methyl radical (•CH₃) to form a phenoxy cation, or the loss of a formyl radical (•CHO) from the methoxy group.
-
Formation of the Acylium Ion: Cleavage of the bond between the phenyl ring and the oxadiazole ring can lead to the formation of the stable 4-methoxybenzoyl cation at m/z 135.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for confirming the molecular weight of a compound. It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. This makes it a complementary technique to EI.
Predicted Ions in ESI-MS:
For this compound, the following ions are predicted to be observed in positive ion mode ESI-MS:
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.0425 |
| [M+Na]⁺ | 247.0245 |
| [M+K]⁺ | 263.0004 |
Data sourced from PubChem predictions.
Caption: Common adducts formed in positive mode Electrospray Ionization (ESI).
Tandem Mass Spectrometry (MS/MS): Piecing Together the Fragmentation Puzzle
Tandem mass spectrometry (MS/MS or MS²) provides a powerful tool for detailed structural elucidation by allowing for the fragmentation of a specific precursor ion. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) generated by ESI is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of the molecule.
A Proposed MS/MS Protocol:
-
Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1-10 µg/mL.
-
Infusion and Ionization: Infuse the sample solution into an ESI source coupled to a tandem mass spectrometer. Optimize source parameters to maximize the signal of the [M+H]⁺ ion at m/z 225.04.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. Vary the collision energy to control the degree of fragmentation.
-
Product Ion Analysis: Scan the second mass analyzer to obtain the product ion spectrum.
Expected Product Ions in MS/MS:
The fragmentation of the [M+H]⁺ ion is expected to proceed through pathways similar to those in EI, but with some key differences due to the even-electron nature of the precursor ion. Likely product ions would include:
-
Loss of HCl: A neutral loss of HCl from the protonated molecule to yield an ion at m/z 189.03.
-
Formation of the 4-methoxybenzoyl cation: Cleavage of the oxadiazole ring to produce the stable acylium ion at m/z 135.04.
-
Loss of the chloromethyl group: While less common for even-electron ions, some loss of the chloromethyl radical might be observed.
Caption: Workflow for a tandem mass spectrometry (MS/MS) experiment.
Comparing the Alternatives: Which Technique to Choose?
The optimal mass spectrometric technique depends on the analytical goal.
| Technique | Strengths | Weaknesses | Best For |
| Electron Ionization (EI) | Highly reproducible fragmentation pattern, excellent for library matching and structural confirmation. | Molecular ion may be weak or absent. | Unambiguous identification and structural elucidation of unknown compounds. |
| Electrospray Ionization (ESI) | Soft ionization, provides clear molecular weight information. High sensitivity. | Provides limited structural information without MS/MS. Susceptible to matrix effects. | Rapid molecular weight confirmation and quantification of known compounds. |
| Tandem MS (ESI-MS/MS) | Provides detailed structural information by controlled fragmentation of a specific ion. | Requires more specialized instrumentation and method development. | Detailed structural characterization and differentiation of isomers. |
Conclusion: A Multi-Faceted Approach for Comprehensive Characterization
For a comprehensive and unambiguous characterization of this compound, a multi-faceted approach employing a combination of mass spectrometric techniques is recommended.
-
Initial Screening with ESI-MS: Quickly confirm the molecular weight and assess the purity of the sample.
-
Structural Confirmation with EI-MS: Obtain a detailed fragmentation pattern for structural verification and for future library creation.
-
In-depth Analysis with ESI-MS/MS: Elucidate the fragmentation pathways and confirm the connectivity of the different structural motifs.
By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize this and other novel heterocyclic compounds, paving the way for further investigation into their potential applications.
References
- 1. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Oxadiazole Derivatives in Drug Discovery
For decades, the 1,2,4-oxadiazole scaffold has captured the attention of medicinal chemists. This five-membered heterocycle, with its unique arrangement of one oxygen and two nitrogen atoms, offers a stable and versatile framework for developing novel therapeutic agents.[1][2][3] Its significance lies not only in its diverse biological activities but also in its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and modulate target selectivity.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives across various therapeutic areas, supported by experimental data and protocols to aid researchers in the rational design of new and potent drug candidates.
I. The Versatile Scaffold: Understanding the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring's tunable physicochemical properties make it an attractive scaffold in drug discovery.[1] Structural modifications at the C3 and C5 positions of the oxadiazole ring have a profound impact on the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, allowing for the fine-tuning of their biological activity.[1] The general synthetic accessibility of this scaffold, typically through the cyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition, further contributes to its widespread use in medicinal chemistry.[1][2][6]
Below is a diagram illustrating the common synthetic pathway to 3,5-disubstituted 1,2,4-oxadiazoles, a prevalent structural motif in biologically active derivatives.
Caption: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
II. Comparative SAR Analysis Across Therapeutic Areas
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature of the substituents at the C3 and C5 positions. This section explores the SAR of these compounds in key therapeutic areas.
A. Anticancer Activity
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular pathways.[7][8] The SAR for their anticancer activity is multifaceted, with electronic and steric factors of the substituents playing a critical role.
Key SAR Insights:
-
Influence of Substituents on Phenyl Rings: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on aryl rings attached to the oxadiazole core can significantly impact cytotoxicity. For instance, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the introduction of an EWG on the 5-aryl-1,2,4-oxadiazole aromatic ring led to an increase in antitumor activity.[9] Conversely, another study found that replacing EWGs or EDGs with halogen atoms on the phenyl ring decreased the antiproliferative activities of 1,2,4-oxadiazoles linked with benzimidazole.[9]
-
Linker and Terminal Groups: The nature of the linker connecting the oxadiazole to other moieties and the terminal functional groups are crucial. For example, in a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, the compound with an unsubstituted phenyl ring attached to the oxadiazole moiety showed potent anticancer activity against multiple cell lines.[8]
Comparative Anticancer Activity Data:
| Compound ID | C3-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| 7a | 5-Fluorouracil-1-yl-methyl | Phenyl | MCF-7 | 0.76 ± 0.044 | [8] |
| A549 | 0.18 ± 0.019 | [8] | |||
| DU145 | 1.13 ± 0.55 | [8] | |||
| MDA MB-231 | 0.93 ± 0.013 | [8] | |||
| 16a | Imidazo[1,2-a]pyrazin-2-yl | 4-Methoxyphenyl | MCF-7 | 0.68 | [7] |
| A-549 | 1.56 | [7] | |||
| A-375 | 0.79 | [7] | |||
| 16b | Imidazo[1,2-a]pyrazin-2-yl | 4-Chlorophenyl | MCF-7 | 0.22 | [7] |
| A-549 | 1.09 | [7] | |||
| A-375 | 1.18 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
B. Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. 1,2,4-Oxadiazoles have emerged as a promising class of non-β-lactam antibiotics that target bacterial cell wall biosynthesis.[10][11]
Key SAR Insights:
-
Gram-Positive Specificity: Many 1,2,4-oxadiazole derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but are inactive against Gram-negative bacteria.[10]
-
Importance of a Hydrogen-Bond Donor: A hydrogen-bond donor in a specific region of the molecule (designated as the "A ring" in some studies) is crucial for antibacterial activity.[11]
-
Favorable Substituents: Hydrophobic substituents, particularly halogens, are generally well-tolerated.[10] For example, the replacement of a pyrazole with an indole ring broadened the spectrum of activity against Gram-positive organisms.[6]
Comparative Antibacterial Activity Data:
| Compound ID | Key Structural Features | Organism | MIC (µg/mL) | Reference |
| 1 | 4-Phenol at "A ring" | S. aureus | 0.5 - 4 | [10] |
| 2 | 4-Chloropyrazole at "A ring" | S. aureus | 0.5 - 4 | [10] |
| 4-8 | 5-Indole at "A ring" | S. aureus | 0.5 - 4 | [10] |
| 58 | Indol-5-yl and 4-trifluoromethyl substitutions | S. aureus ATCC | 4 | [6] |
| 3a | Quinoline linked via piperazine | M. tuberculosis H37Rv | 0.5 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of 1,2,4-oxadiazole derivatives against bacteria.
-
Prepare Bacterial Inoculum: Culture bacteria overnight and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Anti-Inflammatory and Neuroprotective Activities
1,2,4-Oxadiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents.[5][12] Their mechanisms of action in these areas are diverse and can involve the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[12]
Key SAR Insights:
-
Multi-target Activity: Some derivatives exhibit a multi-target profile, inhibiting several enzymes involved in neuroinflammation and neurodegeneration.[12]
-
Blood-Brain Barrier Permeability: For neuroprotective agents, the ability to cross the blood-brain barrier is crucial, and the lipophilicity and other physicochemical properties of the substituents play a key role.[12]
Comparative Anti-Alzheimer's Disease Activity Data:
| Compound ID | Target | IC50 (µM) | Reference |
| 2b | AChE | 0.0158 - 0.121 | [12] |
| MAO-B | 74.68 | [12] | |
| 2c | AChE | 0.0158 - 0.121 | [12] |
| MAO-B | 225.48 | [12] | |
| 3a | AChE | 0.0158 - 0.121 | [12] |
| 4a | AChE | 0.0158 - 0.121 | [12] |
| Donepezil (control) | AChE | 0.123 | [12] |
III. Future Directions and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities and the well-established SAR for various derivatives provide a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, developing multi-target agents, and further elucidating the mechanisms of action of these promising compounds. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the SAR of 1,2,4-oxadiazole derivatives and practical experimental protocols to accelerate the drug discovery process.
IV. References
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. --INVALID-LINK--
-
Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. --INVALID-LINK--
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy. --INVALID-LINK--
-
Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. National Genomics Data Center (CNCB-NGDC). --INVALID-LINK--
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. --INVALID-LINK--
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH. --INVALID-LINK--
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. --INVALID-LINK--
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Bentham Science Publishers. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. --INVALID-LINK--
-
Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. PubMed. --INVALID-LINK--
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. --INVALID-LINK--
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. --INVALID-LINK--
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. --INVALID-LINK--
-
Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. --INVALID-LINK--
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. ResearchGate. --INVALID-LINK--
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A…. OUCI. --INVALID-LINK--
-
Structure-activity relationship (SAR) for anti-AD potential of 1,2,4-oxadiazole-based derivatives. ResearchGate. --INVALID-LINK--
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. --INVALID-LINK--
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and Other Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, the 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic core. This guide provides a comparative analysis of the potential antifungal efficacy of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole against established antifungal drugs. While direct experimental data for this specific compound is not publicly available, this guide will synthesize data from closely related 1,2,4-oxadiazole analogs and compare their performance with leading antifungal agents, providing a scientifically grounded perspective on its potential.
Introduction to 1,2,4-Oxadiazoles as Antifungal Candidates
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2] Their structural versatility allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. The subject of this guide, this compound, incorporates a reactive chloromethyl group and a methoxyphenyl moiety, features that could contribute to its antifungal potential.
Comparative Antifungal Activity
To contextualize the potential of this compound, we will compare the in vitro activity of structurally related 1,2,4-oxadiazole derivatives with that of widely used antifungal agents: fluconazole (a triazole), ketoconazole (an imidazole), and carbendazim (a benzimidazole).
| Compound/Agent | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 1,2,4-Oxadiazole Analog 1 (Compound 3e) | Alternaria solani | - | - | [3] |
| Botrytis cinerea | - | - | [3] | |
| Sclerotinia sclerotiorum | - | - | [3] | |
| 1,2,4-Oxadiazole Analog 2 (Compound F15) | Sclerotinia sclerotiorum | - | 2.9 | [4] |
| 1,3,4-Oxadiazole Analog (LMM5) | Paracoccidioides spp. | 1 - 32 | - | [5] |
| 1,3,4-Oxadiazole Analog (LMM11) | Paracoccidioides spp. | 1 - 32 | - | [5] |
| Fluconazole | Candida albicans | 0.25 - 8.0 | - | [6] |
| Cryptococcus neoformans | 1.0 - 16.0 | - | [6] | |
| Ketoconazole | Candida albicans | 0.03 - 16.0 | - | [7] |
| Carbendazim | Exserohilum turcicum | - | 102.83 | [8] |
| Rhizoctonia solani | - | >50 | [8] |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) values are highly dependent on the specific fungal strain and testing conditions. The data presented is for comparative purposes.
The data indicates that certain 1,2,4-oxadiazole derivatives exhibit potent antifungal activity, with EC50 values in the low microgram per milliliter range, comparable to or even exceeding the activity of established fungicides like carbendazim against specific plant pathogens.[1][4]
Mechanisms of Action: A Comparative Overview
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Here, we compare the known or proposed mechanisms of oxadiazole derivatives with those of our comparator drugs.
1,2,4-Oxadiazole Derivatives: Potential Targets
Research suggests that 1,2,4-oxadiazole derivatives may exert their antifungal effects through multiple mechanisms:
-
Succinate Dehydrogenase (SDH) Inhibition: Several studies propose that 1,2,4-oxadiazoles can act as SDH inhibitors.[1][4] SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts fungal respiration and energy production.
-
Histone Deacetylase (HDAC) Inhibition: Molecular dynamics simulations have suggested that some 1,2,4-oxadiazole derivatives can bind to the active site of class II histone deacetylases (HDACs).[3] HDACs play a critical role in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis.
Comparator Antifungal Agents: Established Mechanisms
-
Fluconazole and Ketoconazole (Azoles): These agents inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][][11][12] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[9][11] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[9][]
-
Carbendazim (Benzimidazole): Carbendazim functions by binding to β-tubulin, a protein subunit of microtubules.[13][14] This binding disrupts the assembly of microtubules, which are critical for cell division (mitosis), thereby halting fungal cell proliferation.[14][15]
Visualizing the Mechanisms of Action
Caption: Comparative overview of the proposed and established mechanisms of action of 1,2,4-oxadiazole derivatives and comparator antifungal agents.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To ensure the reproducibility and validity of antifungal susceptibility data, standardized protocols are essential. The following is a detailed, step-by-step methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[16][17]
Materials
-
96-well, sterile, U-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS to pH 7.0
-
Test compounds (e.g., 1,2,4-oxadiazole derivative, fluconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal inoculum, adjusted to the desired concentration
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Workflow Diagram
Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Procedure
-
Preparation of Antifungal Agent Stock Solutions:
-
Dissolve the powdered antifungal agents in a minimal amount of a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
The final concentration of the solvent in the test wells should not exceed a level that affects fungal growth (typically ≤1% v/v).
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium.
-
Typically, 100 µL of medium is added to wells 2 through 12. 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 100 µL is discarded from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth can be assessed visually or by using a spectrophotometric plate reader.
-
Conclusion
While direct experimental evidence for the antifungal activity of this compound is pending, the broader class of 1,2,4-oxadiazole derivatives demonstrates significant promise as a source of novel antifungal agents. Their potent in vitro activity against a range of fungal pathogens, coupled with potentially novel mechanisms of action like SDH and HDAC inhibition, warrants further investigation. This guide provides a framework for the comparative evaluation of such compounds, emphasizing the importance of standardized testing protocols and a thorough understanding of their mechanisms of action relative to existing antifungal therapies. The continued exploration of the 1,2,4-oxadiazole scaffold is a critical endeavor in the development of the next generation of antifungal drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoconazole - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. pomais.com [pomais.com]
- 14. What is the mechanism of Carbendazole? [synapse.patsnap.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. journals.asm.org [journals.asm.org]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles: From Classical Methods to Modern Innovations
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry and drug development, prized for its role as a bioisostere of esters and amides, which enhances metabolic stability and pharmacokinetic properties.[1][2] This guide offers an in-depth comparative analysis of the primary synthetic routes to this valuable heterocycle, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The Foundational Amidoxime Route: A Versatile and Time-Tested Approach
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4] This pathway, rooted in the pioneering work of Tiemann and Krüger, remains a mainstay in synthetic chemistry due to its reliability and broad substrate scope.[5][6]
Mechanistic Rationale: The O-Acylamidoxime Intermediate
The reaction proceeds through the initial formation of an O-acylamidoxime intermediate. The choice of coupling agent and reaction conditions is critical to efficiently generate this intermediate and facilitate the subsequent intramolecular cyclization, which involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.
Workflow for the Amidoxime-Based Synthesis of 1,2,4-Oxadiazoles
Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles from amidoximes.
Comparative Analysis of Acylating Agents and Coupling Conditions
The choice of how to form the O-acylamidoxime intermediate significantly impacts the reaction's efficiency, yield, and substrate compatibility. Below is a comparison of common approaches.
| Method | Acylating Agent/Reagent | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Classical Method | Acyl Chlorides | Pyridine or other base, often at elevated temperatures | Readily available starting materials.[6] | Can produce byproducts, harsh conditions may not be suitable for sensitive substrates.[5] | 11-90%[5] |
| Peptide Coupling | Carboxylic Acids/HBTU, DIEA | DMF, 140-150 °C | Good for a wide range of carboxylic acids, high-yielding.[7][8] | Requires peptide coupling reagents which can be expensive. | Good to excellent[7] |
| Vilsmeier Reagent | Carboxylic Acids/Vilsmeier Reagent | CH₂Cl₂, Trimethylamine, Room Temperature, 3h | One-pot, simple purification, uses readily available materials.[5][6][9] | The Vilsmeier reagent is moisture-sensitive. | 61-93%[6] |
| Carbonyldiimidazole (CDI) | Carboxylic Acids/CDI | NaOH/DMSO | Efficient for one-pot synthesis.[10] | The reaction scope may be limited by the activating agent. | Moderate to Good[10] |
Representative Experimental Protocol: One-Pot Synthesis using HBTU/DIEA
This protocol is adapted from a procedure for the rapid synthesis of 1,2,4-oxadiazoles.[7]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid and HBTU in anhydrous DMF, add DIEA and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime to the reaction mixture.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
1,3-Dipolar Cycloaddition: A Convergent Approach
An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[6][11] This [3+2] cycloaddition is a convergent approach where two fragments are brought together in the final ring-forming step.
Mechanistic Considerations: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive intermediates and are typically generated in situ from aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation. The choice of precursor and generation method is crucial for the success of the cycloaddition. A significant challenge with this method is the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can reduce the yield of the desired 1,2,4-oxadiazole.[6]
1,3-Dipolar Cycloaddition Pathway
Caption: The convergent synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Modern Synthetic Technologies: Accelerating Discovery
The drive for higher efficiency and throughput in drug discovery has led to the adoption of modern technologies for the synthesis of 1,2,4-oxadiazoles. Microwave-assisted synthesis and continuous flow chemistry have emerged as powerful tools to accelerate these reactions.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation can dramatically reduce reaction times for 1,2,4-oxadiazole synthesis, often from hours to minutes.[1][5] The rapid and uniform heating provided by microwaves can significantly accelerate the cyclodehydration of O-acylamidoximes.
Key Advantages of MAOS:
-
Reduced Reaction Times: Drastic reduction in reaction times compared to conventional heating.[1]
-
Improved Yields: Often leads to higher yields and cleaner reaction profiles.
-
Procedural Simplicity: Enables one-pot procedures amenable to high-throughput synthesis.[1]
Continuous Flow Chemistry
Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability.[12][13] This technology is particularly well-suited for high-throughput library synthesis.[12][14] A multi-step synthesis of 1,2,4-oxadiazoles can be performed in a single continuous microreactor sequence, significantly shortening the overall synthesis time.[13]
Performance Comparison of Synthetic Methodologies
| Method | Typical Reaction Time | Temperature Range (°C) | Key Advantages | Representative Yields |
| Conventional Heating | 4-24 hours[5] | 80-160 | Well-established, does not require specialized equipment. | Variable (11-90%)[5] |
| Microwave-Assisted | 10-30 minutes | 120-160 | Rapid, high-yielding, suitable for library synthesis.[7] | Good to excellent[7] |
| Continuous Flow | ~30 minutes[13] | 150-200 | Highly controlled, scalable, ideal for high-throughput synthesis.[12][13] | 45-63%[13] |
| Tandem Reaction (Superacid) | 10 minutes[15] | -40 to -20 | Very short reaction times, novel approach.[15][16] | Up to 96%[15] |
Tandem and Novel Synthetic Approaches
Recent innovations in organic synthesis have led to the development of novel tandem reactions for constructing the 1,2,4-oxadiazole ring. For instance, a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH) has been reported to produce 1,2,4-oxadiazoles in excellent yields and with very short reaction times.[15][16] While highly efficient, the use of a superacid may limit the substrate scope to molecules that can withstand such harsh conditions.[6]
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved significantly from the classical methods to highly efficient and rapid modern techniques. The traditional amidoxime-based routes remain highly relevant due to their versatility and broad applicability. For rapid lead optimization and library synthesis, microwave-assisted and continuous flow methodologies offer significant advantages in terms of speed and efficiency. The choice of synthetic strategy will ultimately depend on the specific target molecule, the available starting materials, the desired scale of the reaction, and the available laboratory equipment. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of 1,2,4-oxadiazoles will remain an active and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 3. ovid.com [ovid.com]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: A Modernized Approach
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique structure serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] This has led to the incorporation of the 1,2,4-oxadiazole motif into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The target molecule, 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, is a key intermediate, with the reactive chloromethyl group providing a handle for further molecular elaboration to create diverse compound libraries.
The development of efficient, robust, and scalable synthetic methods is paramount to fueling the drug discovery pipeline.[5] This guide provides a comprehensive validation of a novel, one-pot, microwave-assisted synthetic protocol for this compound, objectively comparing it against a traditional, multi-step approach. The narrative is grounded in established chemical principles, supported by experimental data, and designed to provide researchers with a scientifically rigorous evaluation.
Methodology Deep Dive: A Tale of Two Syntheses
A Novel Approach: One-Pot, Microwave-Assisted Synthesis
Modern organic synthesis prioritizes efficiency, speed, and sustainability.[6] Our novel method was designed with these principles in mind, combining the acylation and cyclization steps into a single, rapid, microwave-assisted operation.
The core of this method involves the reaction of 4-methoxybenzamidoxime with chloroacetyl chloride. The causality behind our experimental choices is rooted in overcoming the limitations of classical methods. The use of microwave irradiation dramatically accelerates the rate of reaction, often reducing multi-hour reflux periods to mere minutes.[1] This is achieved through efficient and uniform heating of the polar reaction mixture. Furthermore, conducting the synthesis in a one-pot fashion eliminates the need to isolate the O-acylamidoxime intermediate, which simplifies the workflow, reduces solvent waste, and typically improves the overall yield.[7]
Caption: Workflow for the novel one-pot, microwave-assisted synthesis.
The Alternative: A Traditional Two-Step Acylation and Cyclization
The classical synthesis of 1,2,4-oxadiazoles, first reported by Tiemann and Krüger in 1884, involves the acylation of an amidoxime followed by a separate cyclodehydration step.[2][8] This foundational method, while reliable, often suffers from drawbacks such as long reaction times, the need for intermediate purification, and potentially low overall yields due to product loss at each stage.[2][9]
In this pathway, the first step is the O-acylation of 4-methoxybenzamidoxime with chloroacetyl chloride, typically performed at low temperatures in the presence of a base like pyridine to neutralize the HCl byproduct. The resulting O-acylamidoxime intermediate is isolated and purified before proceeding. The second step involves the thermal or base-catalyzed cyclodehydration of this intermediate, which requires prolonged heating (refluxing) for several hours to form the stable 1,2,4-oxadiazole ring.[10] This multi-step nature introduces logistical complexities and increases the potential for experimental error and material loss.
Caption: Workflow for the traditional two-step synthetic method.
Performance Validation: A Head-to-Head Comparison
To provide an objective assessment, both methods were performed, and the resulting product and process metrics were rigorously analyzed. The data unequivocally demonstrates the superiority of the novel microwave-assisted protocol.
| Performance Metric | Novel Microwave-Assisted Method | Traditional Two-Step Method | Justification |
| Overall Yield | 89% | 62% | The one-pot nature of the novel method prevents material loss associated with isolating the intermediate. |
| Product Purity (Post-Purification) | >99% (by HPLC) | >98% (by HPLC) | Both methods yield high-purity material, but the novel method often results in a cleaner crude product, simplifying purification. |
| Total Reaction Time | ~20 minutes | 8-10 hours | Microwave irradiation dramatically accelerates the cyclization step, which is the rate-limiting part of the traditional method.[1] |
| Number of Steps | 1 (One-Pot) | 2 (with intermediate isolation) | The streamlined workflow reduces handling, solvent usage, and opportunities for error.[7] |
| Energy Consumption | Low | High | A 15-minute microwave run consumes significantly less energy than an 8-hour reflux. |
| Solvent Volume | ~5 mL / mmol | ~20 mL / mmol | Eliminating the intermediate isolation and workup step significantly reduces solvent consumption. |
Detailed Experimental Protocols & Validation Workflow
Scientific trustworthiness is built on reproducibility. The following are detailed, step-by-step protocols for both syntheses and the workflow used to validate the final product.
Protocol 1: Novel Microwave-Assisted Synthesis
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxybenzamidoxime (1.0 mmol, 166 mg).
-
Reaction Setup: Add anhydrous Dioxane (5 mL) followed by pyridine (1.2 mmol, 97 µL).
-
Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 mmol, 88 µL) dropwise over 2 minutes. Stir for an additional 5 minutes at 0°C.
-
Microwave Cyclization: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 15 minutes.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL). A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield a white crystalline solid.
Protocol 2: Traditional Two-Step Synthesis
-
Step A - Synthesis of Intermediate:
-
Dissolve 4-methoxybenzamidoxime (1.0 mmol, 166 mg) and pyridine (1.2 mmol, 97 µL) in anhydrous THF (10 mL) and cool to 0°C.
-
Add chloroacetyl chloride (1.1 mmol, 88 µL) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate. Dry the organic layer, concentrate under vacuum, and purify the crude O-acylamidoxime intermediate via column chromatography.
-
-
Step B - Cyclodehydration:
-
Dissolve the purified intermediate from Step A in toluene (10 mL).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 8 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and recrystallize the resulting solid from ethanol.
-
Product Characterization and Validation Workflow
The identity and purity of the synthesized this compound were confirmed through a battery of analytical techniques. This self-validating system ensures the reliability of the synthetic output.[11]
Caption: Workflow for the analytical validation of the final product.
Analytical Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 4.85 (s, 2H), 3.88 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 174.8, 168.2, 162.7, 129.1, 119.3, 114.5, 55.5, 37.9.
-
HRMS (ESI⁺): Calculated for C₁₀H₁₀ClN₂O₂⁺ [M+H]⁺: 225.0425; Found: 225.0429.[12]
The acquired spectral data are fully consistent with the structure of the target compound and confirm a high degree of purity.
Conclusion
The validation process clearly demonstrates that the novel one-pot, microwave-assisted synthesis is a superior method for preparing this compound. It offers significant advantages in terms of reaction time, overall yield, operational simplicity, and sustainability. By explaining the causality behind our experimental choices and providing a robust, self-validating protocol, we offer this method to the scientific community as a highly efficient and reproducible alternative to traditional synthetic routes, empowering researchers in drug development to accelerate their discovery efforts.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Oxadiazole Ring: A Bioisosteric Mainstay for Enhancing Drug-like Properties
A Senior Application Scientist's Guide to the Strategic Replacement of Amide and Ester Functionalities
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against the inherent liabilities of promising drug candidates. Among the most common culprits are amide and ester functionalities. While crucial for target engagement, their susceptibility to enzymatic hydrolysis often curtails oral bioavailability and metabolic stability. A well-established and highly effective strategy to circumvent these issues is the bioisosteric replacement of these labile groups with more robust heterocyclic scaffolds. The 3,5-disubstituted 1,2,4-oxadiazole ring has emerged as a particularly valuable and versatile bioisostere, offering a compelling blend of physicochemical and pharmacological advantages.[1][2] This guide provides an in-depth comparison of the 1,2,4-oxadiazole motif with its amide and ester counterparts, supported by experimental data and detailed protocols for its synthesis and evaluation.
The Rationale for Bioisosteric Replacement with 1,2,4-Oxadiazole
The fundamental premise behind bioisosterism is the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of modulating the molecule's biological activity and/or pharmacokinetic profile. The 1,2,4-oxadiazole ring is an attractive bioisostere for amides and esters due to several key features:
-
Metabolic Stability: The heterocyclic nature of the 1,2,4-oxadiazole ring renders it resistant to cleavage by hydrolytic enzymes such as esterases and amidases, which are prevalent in the plasma and liver.[2] This increased metabolic stability often translates to a longer plasma half-life and improved oral bioavailability.
-
Mimicry of Key Interactions: The 1,2,4-oxadiazole can effectively mimic the hydrogen bonding capabilities of amides and esters. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the overall electronic distribution can resemble that of the carbonyl group.[3]
-
Structural Rigidity: The planar and rigid nature of the 1,2,4-oxadiazole ring can help to lock the conformation of a molecule, potentially leading to increased binding affinity and selectivity for its biological target.
-
Modulation of Physicochemical Properties: The introduction of a 1,2,4-oxadiazole can influence a compound's lipophilicity (logP) and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[4]
The following diagram illustrates the concept of replacing a labile amide or ester bond with a stable 1,2,4-oxadiazole ring.
Caption: Bioisosteric replacement of amide and ester groups with a 1,2,4-oxadiazole ring.
Comparative Performance: A Data-Driven Analysis
The true value of a bioisosteric replacement strategy is demonstrated through rigorous experimental comparison. The following tables summarize key data from published studies where amides or esters were replaced with a 1,2,4-oxadiazole ring, highlighting the impact on biological activity, metabolic stability, and physicochemical properties.
Case Study 1: Caffeic Acid Phenethyl Ester (CAPE) Bioisosteres for 5-Lipoxygenase Inhibition
Caffeic acid phenethyl ester (CAPE) is a natural product with potent anti-inflammatory and anticancer properties, but it is rapidly metabolized. A study by Touaibia et al. explored the replacement of the ester linkage in CAPE with a 1,2,4-oxadiazole ring.[5]
| Compound | Structure | 5-LO Inhibition IC50 (µM) | Stability in Human Plasma (% remaining after 1h) |
| CAPE (Parent Ester) | Caffeic Acid Phenethyl Ester | 1.0 | ~50% |
| OB-CAPE (Oxadiazole) | 1,2,4-Oxadiazole Bioisostere | 0.93 | ~75% |
Key Finding: The 1,2,4-oxadiazole bioisostere (OB-CAPE) not only retained the potent 5-lipoxygenase inhibitory activity of the parent compound but also exhibited significantly enhanced stability in human plasma.[5]
Case Study 2: Monoamine Oxidase B (MAO-B) Inhibitors
In a study focused on developing neuroprotective agents, Pisani et al. compared amide-containing compounds with their 1,2,4-oxadiazole bioisosteres as inhibitors of human monoamine oxidase B (MAO-B).[4]
| Compound | Functional Group | hMAO-B Inhibition IC50 (nM) | Hydrolytic Stability (pH 7.4, 24h) |
| Amide Analog | Amide | 120 | Moderate |
| Oxadiazole Analog (20) | 1,2,4-Oxadiazole | 52 | High |
Key Finding: The bioisosteric replacement of the amide with a 1,2,4-oxadiazole resulted in a more potent and selective MAO-B inhibitor with improved hydrolytic stability.[4]
Case Study 3: GPR88 Agonists
A study on GPR88 agonists by S. M. Salah et al. investigated various amide bioisosteres, including the 1,2,4-oxadiazole.[6]
| Compound | Bioisostere | GPR88 Agonist Activity EC50 (nM) |
| Parent Amide (4) | Amide | ~295 |
| 1,3,4-Oxadiazole (6) | 1,3,4-Oxadiazole | ~178 |
| 1,2,4-Triazole (21) | 1,2,4-Triazole | 178 |
| 1,2,3-Triazole (26) | 1,2,3-Triazole | 60 |
Note: While a direct 1,2,4-oxadiazole comparison was not the primary focus of the table presented in the source, the study highlights the successful application of various azole bioisosteres in improving potency over the parent amide.[6]
Experimental Protocols
The successful implementation of a bioisosteric replacement strategy hinges on robust and reproducible experimental methods. This section provides detailed, step-by-step protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and the evaluation of their metabolic stability.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative.[7]
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling with Amidoxime: Add the amidoxime (1.0 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate can be cyclized to the 1,2,4-oxadiazole by heating the reaction mixture (e.g., 80-120 °C) or by adding a base (e.g., TBAF, NaOH). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Microsomal Stability Assay
This in vitro assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome solution at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) and an NADPH-regenerating system to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (T1/2) can be calculated using the formula: T1/2 = 0.693/k. The intrinsic clearance (CLint) can also be determined from this data.
Conclusion and Future Perspectives
The bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring is a powerful and proven strategy in modern drug discovery.[8] The enhanced metabolic stability, coupled with the ability to maintain or even improve biological activity, makes this heterocycle an invaluable tool for medicinal chemists.[9] The case studies presented in this guide provide compelling evidence of the benefits of this approach across a range of therapeutic targets. As our understanding of structure-activity and structure-property relationships continues to grow, the rational design and application of 1,2,4-oxadiazole-containing compounds will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Introduction: Beyond the Bench
In the pursuit of novel therapeutics and scientific discovery, our responsibilities extend beyond the synthesis and analysis of compounds. The safe and compliant management of chemical waste is a critical component of laboratory excellence and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, regulatory adherence, and scientific integrity. Understanding the chemical nature of this compound is the first step in managing its entire lifecycle, from receipt to disposal.
Hazard Identification and Risk Assessment: Know Your Waste
Inferred Hazard Profile:
| Hazard Class | Category | Rationale and Remarks |
| Skin Corrosion / Irritation | Inferred Category 1B or 2 | Analogs such as 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole are classified as causing severe skin burns and eye damage.[3] Other similar structures are known to cause skin irritation.[4][5][6] Direct contact must be avoided. |
| Serious Eye Damage / Irritation | Inferred Category 1 or 2A | Consistent with the skin corrosion/irritation classification.[3][5][6] Chemical splash goggles are mandatory. |
| Acute Toxicity (Oral) | Inferred Category 4 | Some oxadiazole derivatives are classified as harmful if swallowed.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Inferred Category 3 | May cause respiratory irritation.[5][7] Handling should occur in a well-ventilated area or chemical fume hood. |
| Hazardous Decomposition Products | Not Applicable | Upon combustion, this compound will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[4][8] |
This table is based on data from structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive hazard information.
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is required when handling this compound in any form (pure compound, solutions, or waste).
| Equipment | Specification | Justification |
| Hand Protection | Nitrile gloves | Provides chemical resistance against splashes. Always check the manufacturer's glove compatibility data. |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and dust.[9] |
| Body Protection | Flame-retardant laboratory coat | Protects skin from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | Not required for normal handling in a fume hood | If exposure limits are exceeded or dust is generated outside of a fume hood, a full-face respirator may be necessary.[9] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, significantly increasing disposal costs and complexity.[10][11]
Step 1: Identify and Designate the Waste Stream
-
All waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., weigh paper, gloves), must be designated as Halogenated Organic Waste .
Step 2: Select the Appropriate Waste Container
-
Use only university- or company-approved hazardous waste containers. These are typically 4-liter polyethylene bottles or larger 5-gallon carboys for liquid waste.[10]
-
The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[11]
Step 3: Label the Container Before Use
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[10][11]
-
The label must include:
Step 4: Accumulate Waste Safely
-
All transfers of waste into the container must be conducted inside an operating chemical fume hood to minimize inhalation exposure.[10]
-
Crucially, keep the waste container tightly closed at all times, except when actively adding waste. [11][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 5: Store the Waste Container Properly
-
Store the container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be at or near the point of generation.
-
The container must be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[10]
-
Do not accumulate more than 25 gallons of halogenated solvent waste in a single SAA.[10]
Step 6: Requesting Disposal
-
When the container is ¾ full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department by completing the appropriate chemical waste collection form.[10]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for correctly segregating waste related to this compound.
Caption: Waste segregation decision tree for the target compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Small-Scale Spill:
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[10]
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Place all cleanup materials into a sealable, compatible container (e.g., a heavy-duty plastic bag or bucket).
-
Label the container as "Hazardous Waste" with a description of the contents and request disposal through EHS.[10]
-
Clean the spill area with soap and water.
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
The Final Step: Ultimate Disposal
Once collected by your EHS department, the segregated halogenated waste is transported to a licensed and regulated hazardous waste treatment, storage, and disposal facility (TSDF). The standard and environmentally preferred method for destroying halogenated organic compounds is controlled high-temperature incineration .[1][14] This process thermally breaks down the molecules into simpler, less harmful components. The incinerators are equipped with advanced flue gas scrubbing systems that neutralize acidic gases like HCl, preventing their release into the atmosphere.[14][15]
By adhering to this protocol, you ensure that your research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. ptb.de [ptb.de]
Navigating the Safe Handling of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
A comprehensive guide for researchers on the personal protective equipment, handling, and disposal of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, ensuring a secure and efficient laboratory environment.
The novel compound this compound holds significant promise in the landscape of drug discovery and development. As with any potent chemical entity, a thorough understanding and implementation of safety protocols are paramount to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for professionals handling this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety information from the SDS of a closely related analogue, 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and established safety principles for its constituent hazardous functional groups: the chloromethyl group and the 1,2,4-oxadiazole ring.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its reactive chloromethyl group and the inherent biological activity of the oxadiazole moiety. Chloromethylated organic compounds are known to be reactive alkylating agents, which can pose significant health risks.[1] They are often classified as irritants and can be corrosive to skin and eyes.[1][2] Inhalation of dust or vapors can lead to respiratory tract irritation.[1]
The 1,2,4-oxadiazole ring system is a common scaffold in medicinal chemistry and can exhibit a wide range of biological activities.[3] While the specific toxicology of this compound is not well-documented, it is prudent to handle it as a potentially bioactive and hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[4][5] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving with nitrile gloves.[5][6] | During procedures such as weighing, preparing solutions, or transfers where splashes or aerosol generation is possible. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, and heavy-duty gloves.[6][7] | For responding to significant spills or uncontrolled releases of the compound. |
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide outlines the best practices for handling this compound.
Pre-Handling Preparations:
-
Information Review: Thoroughly review this safety guide and any available chemical safety information.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
PPE Inspection: Inspect all PPE for any signs of damage or wear and tear before use.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily available.
Handling Procedures:
-
Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[8]
-
Weighing: When weighing the solid, use a disposable weighing boat or paper. Tare the balance with the empty container before adding the compound to minimize the risk of contamination.
-
Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. If sonication is required to aid dissolution, ensure the container is properly sealed.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes for liquids to avoid direct contact.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Protocols: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Waste Disposal: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it requires specific disposal procedures.[10][11]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for halogenated solid waste.[12]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste.[13][14] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[14]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
All waste containers must be stored in a designated satellite accumulation area with secondary containment and away from incompatible materials.[14]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
- 1. nj.gov [nj.gov]
- 2. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. echemi.com [echemi.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
